Product packaging for 1,4-Dimethoxybenzene-D10(Cat. No.:)

1,4-Dimethoxybenzene-D10

Cat. No.: B1472763
M. Wt: 148.22 g/mol
InChI Key: OHBQPCCCRFSCAX-ZGYYUIRESA-N
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Description

1,4-Dimethoxybenzene-D10 is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 148.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B1472763 1,4-Dimethoxybenzene-D10

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetradeuterio-3,6-bis(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBQPCCCRFSCAX-ZGYYUIRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC([2H])([2H])[2H])[2H])[2H])OC([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dimethoxybenzene-D10 (CAS: 74079-00-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Dimethoxybenzene-D10, a deuterated analog of 1,4-dimethoxybenzene. It is intended to be a valuable resource for professionals in research, and drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis. This document covers the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in analytical methodologies.

Physicochemical Properties

This compound is a stable, non-radioactive, isotopically labeled compound. The primary difference between this compound and its non-deuterated counterpart lies in the mass of the molecule, which is a critical feature for its application as an internal standard in mass spectrometry. The physicochemical properties of both compounds are summarized in the table below for easy comparison.

PropertyThis compound1,4-Dimethoxybenzene
CAS Number 74079-00-8150-78-7
Molecular Formula C₈D₁₀O₂C₈H₁₀O₂
Molecular Weight 148.23 g/mol 138.16 g/mol
Appearance White solidWhite crystals or powder[1]
Melting Point Not specified, but expected to be similar to the non-deuterated form56 - 60 °C[1]
Boiling Point Not specified, but expected to be similar to the non-deuterated form213 °C[1]
Density Not specified1.053 g/cm³[1]
Solubility Soluble in most organic solvents such as DMSO.Sparingly soluble in water, soluble in ethanol, ether, and acetone.

Synthesis

A general synthetic approach would involve the following steps:

  • Deuteration of Hydroquinone: The starting material, hydroquinone, would first need to be deuterated to hydroquinone-D4. This can be achieved through acid-catalyzed hydrogen-deuterium exchange with a deuterium source like D₂O.

  • Methylation: The resulting hydroquinone-D4 is then reacted with a deuterated methylating agent (e.g., iodomethane-D3 or dimethyl sulfate-D6) in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to yield this compound.

It is crucial to perform these reactions under anhydrous conditions to prevent back-exchange of deuterium with hydrogen.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The use of a deuterated internal standard is a widely accepted technique to improve the accuracy and precision of quantitative analyses by correcting for variability in sample preparation and instrument response.

Use as an Internal Standard in Mass Spectrometry

In mass spectrometry-based quantification, a known amount of the deuterated internal standard is added to the sample at an early stage of the sample preparation process. Since the deuterated standard is chemically identical to the analyte, it experiences the same extraction efficiency, ionization suppression or enhancement in the MS source, and fragmentation pattern. However, due to its higher mass, the molecular ion and its fragments will have a different mass-to-charge ratio (m/z) than the non-deuterated analyte, allowing for their separate detection and quantification.

Experimental Workflow for using this compound as an Internal Standard in GC/MS:

GC/MS analysis workflow with an internal standard.

Protocol for Quantitative Analysis using GC/MS:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards of the non-deuterated 1,4-dimethoxybenzene in the same solvent, each containing a fixed concentration of the this compound internal standard.

  • Sample Preparation:

    • To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.

    • Perform the necessary sample extraction and cleanup procedures to isolate the analyte and internal standard.

  • GC/MS Analysis:

    • Inject the prepared sample into the GC/MS system.

    • Develop a suitable GC method to achieve chromatographic separation of the analyte and internal standard from other matrix components.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for a specific ion of the analyte and the corresponding ion of the deuterated internal standard.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.

    • Determine the concentration of the analyte in the sample by calculating the peak area ratio from the sample analysis and interpolating from the calibration curve.

Use as an Internal Standard in Quantitative NMR (qNMR)

In quantitative NMR, a known amount of a certified reference material is added to a sample containing the analyte of interest. The concentration of the analyte can then be determined by comparing the integral of a specific resonance signal of the analyte to the integral of a signal from the internal standard. This compound, being highly deuterated, will not produce a significant signal in a ¹H NMR spectrum, making it an ideal "silent" internal standard for ¹H qNMR when the analyte has signals that might overlap with a proton-containing standard. However, it can be used in ¹³C qNMR where its carbon signals can be utilized for quantification.

Logical Relationship for qNMR Quantification:

qNMR_Logic Analyte_Signal Integral of Analyte Signal Ratio Signal Integral Ratio Analyte_Signal->Ratio Standard_Signal Integral of Standard Signal Standard_Signal->Ratio Analyte_Conc Analyte Concentration Standard_Conc Known Standard Concentration Calculation Calculation Standard_Conc->Calculation Ratio->Calculation Calculation->Analyte_Conc

Logic flow for quantitative NMR analysis.

Analytical Data

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak at m/z 148. The fragmentation pattern is expected to be similar to that of the non-deuterated compound, with the corresponding fragment ions shifted by the mass of the deuterium atoms. The mass spectrum of the non-deuterated 1,4-dimethoxybenzene shows a prominent molecular ion at m/z 138 and a base peak at m/z 123, corresponding to the loss of a methyl group.

NMR Spectroscopy

In a ¹H NMR spectrum, this compound will show minimal to no signal, which is advantageous when it is used as an internal standard for proton NMR. The ¹³C NMR spectrum will show signals for the deuterated carbons, which will be split into multiplets due to coupling with deuterium.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable tool for researchers and scientists in various fields, particularly those involved in drug development and other areas requiring precise quantification of organic molecules. Its use as an internal standard in mass spectrometry and NMR spectroscopy significantly enhances the accuracy and reliability of analytical data. This guide provides a foundational understanding of its properties, synthesis, and applications to support its effective use in the laboratory.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Dimethoxybenzene-D10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethoxybenzene is an organic compound with applications in perfumery, soaps, and as an intermediate in the synthesis of pharmaceuticals.[1] The deuterated version, 1,4-Dimethoxybenzene-D10, serves as an invaluable tool in scientific research, particularly as an internal standard in mass spectrometry-based quantitative analysis and for elucidating reaction mechanisms and metabolic pathways. The substitution of hydrogen with deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tracer.

This guide details a proposed synthesis for this compound and provides a thorough summary of its expected analytical characterization.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved by adapting the well-established Williamson ether synthesis, which is the standard method for preparing the non-deuterated analog.[1][2][3][4] This method involves the methylation of hydroquinone. To obtain the D10 isotopologue, deuterated starting materials are essential.

The proposed synthetic pathway involves the reaction of hydroquinone-d6 with a deuterated methylating agent, such as methyl-d3 iodide or dimethyl-d6 sulfate, in the presence of a base.

Reaction Scheme:

Synthesis Hydroquinone-d6 Hydroquinone-d6 This compound This compound Hydroquinone-d6->this compound + 2 eq. CD3I Base Base (e.g., KOH, NaOH) Base->this compound Methyl-d3_iodide Methyl-d3 iodide (CD3I)

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 1,4-dimethoxybenzene.[2][3][4]

Materials:

  • Hydroquinone-d6

  • Methyl-d3 iodide (or Dimethyl-d6 sulfate)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO) or Acetone

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydroquinone-d6 in DMSO.

  • Add powdered potassium hydroxide to the solution and stir the mixture at room temperature.

  • Slowly add methyl-d3 iodide dropwise to the reaction mixture.

  • After the addition is complete, continue stirring the reaction at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water to remove any remaining DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Characterization

The successful synthesis of this compound would be confirmed through various analytical techniques. The expected data, based on the known characteristics of the non-deuterated compound, are summarized below.

Physical Properties

The physical properties of this compound are expected to be very similar to those of its non-deuterated counterpart.

PropertyExpected ValueReference Value (Non-deuterated)
Molecular FormulaC₈D₁₀O₂C₈H₁₀O₂
Molecular Weight148.22 g/mol 138.16 g/mol [1]
AppearanceWhite solidWhite crystals[1]
Melting Point~57 °C57 °C
Boiling Point~213 °C213 °C
Spectroscopic Data

3.2.1. Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 148, which is 10 mass units higher than that of the non-deuterated compound (m/z 138). The fragmentation pattern would also shift accordingly.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The ¹H NMR spectrum of a pure sample of this compound is expected to show no signals, as all hydrogen atoms have been replaced by deuterium. The absence of peaks at approximately 6.8 ppm (aromatic protons) and 3.7 ppm (methoxy protons), which are characteristic of the non-deuterated compound, would confirm the successful deuteration.

  • ¹³C NMR: The ¹³C NMR spectrum would show two signals corresponding to the aromatic and methoxy carbons. These signals may exhibit small upfield shifts and splitting into multiplets due to coupling with deuterium (C-D coupling).

  • ²H NMR (Deuterium NMR): The ²H NMR spectrum would show two signals, one for the aromatic deuterons and one for the methyl deuterons, providing direct evidence of deuteration at these positions.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will differ from that of the non-deuterated compound primarily in the C-H stretching region. The characteristic C-H stretching vibrations of the aromatic ring and methyl groups (typically observed between 2800-3100 cm⁻¹) will be replaced by C-D stretching vibrations at lower wavenumbers (approximately 2100-2300 cm⁻¹). The fingerprint region will also show differences due to the altered vibrational modes of the deuterated molecule.

Spectroscopic TechniqueExpected Data for this compoundReference Data for 1,4-Dimethoxybenzene
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 148Molecular Ion (M⁺): m/z 138[5]
¹H NMR No signals~6.8 ppm (s, 4H, Ar-H), ~3.7 ppm (s, 6H, OCH₃)[6][7]
¹³C NMR Signals for aromatic and methoxy carbons (with C-D coupling)~153 ppm (Ar-C-O), ~114 ppm (Ar-C-H), ~55 ppm (OCH₃)
IR Spectroscopy C-D stretching: ~2100-2300 cm⁻¹C-H stretching: ~2800-3100 cm⁻¹

Experimental Workflow and Logic

The overall process for obtaining and verifying this compound follows a logical progression from synthesis to rigorous characterization.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Deuterated Starting Materials (Hydroquinone-d6, Methyl-d3 iodide) Reaction Williamson Ether Synthesis Start->Reaction Workup Extraction and Washing Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product MS Mass Spectrometry Product->MS NMR NMR Spectroscopy (¹H, ¹³C, ²H) Product->NMR IR IR Spectroscopy Product->IR Analysis Data Analysis and Structure Confirmation MS->Analysis NMR->Analysis IR->Analysis

References

An In-depth Technical Guide to the Physical Properties of 1,4-Dimethoxybenzene-D10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the deuterated stable isotope-labeled compound, 1,4-Dimethoxybenzene-D10. Due to a lack of specific experimental data for this deuterated isotopologue in the available literature, this guide also presents the well-documented physical properties of its non-deuterated counterpart, 1,4-Dimethoxybenzene, as a close approximation. This document is intended for use in research, analytical, and drug development settings where this compound is utilized as an internal standard or for other scientific purposes.

Core Physical Properties

Quantitative data for this compound and its non-deuterated analog are summarized in the table below for ease of comparison.

Table 1: Summary of Physical Properties

PropertyThis compound1,4-Dimethoxybenzene (for comparison)
CAS Number 74079-00-8150-78-7[1][2][3][4]
Molecular Formula C₈D₁₀O₂C₈H₁₀O₂[3][5]
Molecular Weight 148.23 g/mol 138.16 g/mol [3][5]
Melting Point Data not available54-56 °C[4][6]
Boiling Point Data not available213 °C[3][4]
Density Data not available1.053 g/mL at 25 °C[3][4]
Appearance Not specified (likely a white solid)White crystalline solid[3]

Note: The physical properties of deuterated compounds are typically very similar to their non-deuterated counterparts. However, slight variations in melting point, boiling point, and density can occur due to the increased mass of deuterium. The data for 1,4-Dimethoxybenzene should therefore be considered an estimate for this compound.

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Methodology:

  • A small, finely ground sample of the crystalline solid is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting point range is indicative of high purity.

Boiling Point Determination

For a solid compound, the boiling point is typically determined at reduced pressure to prevent decomposition.

Methodology (Micro-scale):

  • A small amount of the substance is placed in a test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end below the surface of the liquid.

  • The apparatus is heated, and a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a solid can be determined by displacement using a liquid in which it is insoluble.

Methodology (Pycnometer Method):

  • The mass of a clean, dry pycnometer (a small glass flask of known volume) is determined.

  • The pycnometer is filled with a liquid of known density in which the solid is insoluble, and its mass is determined.

  • A known mass of the solid is added to the empty pycnometer.

  • The pycnometer containing the solid is then filled with the same liquid, and its total mass is determined.

  • The volume of the solid is calculated by the displacement of the liquid, and the density is determined by dividing the mass of the solid by its volume.

Synthesis Workflow

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, the synthesis of 1,4-Dimethoxybenzene is well-documented and typically proceeds via the methylation of hydroquinone.[5] A similar procedure would be followed for the deuterated compound, using deuterated reagents.

General Synthesis Procedure: The synthesis of 1,4-dimethoxybenzene is commonly achieved through the Williamson ether synthesis, where hydroquinone is deprotonated by a base, and the resulting phenoxide ions are reacted with a methylating agent.

The following diagram illustrates a typical laboratory workflow for this synthesis.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Hydroquinone Hydroquinone Mixing Combine reactants in a reaction vessel Hydroquinone->Mixing Base Base (e.g., NaOH or KOH) Base->Mixing Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate or Iodomethane) Methylating_Agent->Mixing Solvent Solvent (e.g., Water, Ethanol) Solvent->Mixing Heating Heat under reflux Mixing->Heating Cooling Cool the reaction mixture Heating->Cooling Extraction Extract with an organic solvent Cooling->Extraction Washing Wash the organic layer Extraction->Washing Drying Dry the organic layer (e.g., with Na₂SO₄) Washing->Drying Evaporation Evaporate the solvent Drying->Evaporation Recrystallization Recrystallize the crude product Evaporation->Recrystallization Filtration Filter and dry the pure crystals Recrystallization->Filtration Product 1,4-Dimethoxybenzene Filtration->Product

Caption: Workflow for the synthesis of 1,4-dimethoxybenzene.

References

Methodological & Application

Application Note: Utilization of 1,4-Dimethoxybenzene-D10 as a Surrogate Standard for the Analysis of Semi-Volatile Organic Compounds in Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate quantification of semi-volatile organic compounds (SVOCs) in complex environmental matrices, such as soil and water, is a significant analytical challenge.[1][2] Analyte losses during sample preparation and potential matrix-induced signal suppression or enhancement can lead to inaccurate results. To address these issues, surrogate standards are employed. A surrogate is a compound that is chemically similar to the target analytes but is not expected to be present in the environmental samples. It is added to the sample in a known amount prior to any preparation steps. The recovery of the surrogate is then used to assess the performance of the analytical method for each specific sample and to correct for analyte losses.

This application note details the use of 1,4-Dimethoxybenzene-D10 as a surrogate standard for the determination of SVOCs in environmental samples by Gas Chromatography/Mass Spectrometry (GC/MS). This compound is an isotopically labeled analog of 1,4-dimethoxybenzene, a compound with properties that make it a suitable surrogate for a range of polar and non-polar SVOCs. Its deuterated nature ensures that it can be distinguished from the native compound by mass spectrometry.

Key Applications:

  • Monitoring the efficiency of sample extraction and cleanup procedures.

  • Correcting for analyte losses during sample preparation.

  • Assessing matrix effects in various environmental samples.

  • Ensuring data quality and reliability in routine environmental analysis.

Quantitative Data Summary

The performance of this compound as a surrogate standard is evaluated based on its recovery after the complete analytical procedure. The acceptable recovery limits are typically established by regulatory bodies or as part of a laboratory's quality assurance program. Below are typical performance criteria for surrogate standards in SVOC analysis.

ParameterMatrixAcceptance CriteriaMethod Reference
Surrogate RecoveryWater70-130%EPA Method 8270D
Surrogate RecoverySoil/Solid60-130%EPA Method 8270D
Reproducibility (%RSD)Water/Soil< 20%Laboratory QC

Experimental Protocols

The following protocols are representative for the analysis of SVOCs in water and soil samples using this compound as a surrogate standard.

1. Preparation of Standards

  • Surrogate Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetone).

  • Surrogate Spiking Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent. This solution is used to spike the samples.

  • Calibration Standards: Prepare a series of calibration standards containing the target SVOCs at various concentrations. Each calibration standard should also be spiked with the surrogate spiking solution to achieve a constant concentration of this compound.

2. Sample Preparation: Water

  • Measure 1 L of the water sample into a 2 L separatory funnel.

  • Spike the sample with 1 mL of the 10 µg/mL this compound surrogate spiking solution.

  • Adjust the pH of the sample as required by the specific analytical method (e.g., pH < 2 for acidic compounds, pH > 11 for basic compounds).

  • Perform a liquid-liquid extraction (LLE) with a suitable solvent, such as dichloromethane (DCM). Typically, three extractions with 60 mL of DCM are performed.

  • Combine the DCM extracts and dry them by passing through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.

  • The extract is now ready for GC/MS analysis.

3. Sample Preparation: Soil/Sediment

  • Weigh 30 g of the homogenized soil or sediment sample into a beaker.

  • Spike the sample with 1 mL of the 10 µg/mL this compound surrogate spiking solution.

  • Mix the sample thoroughly.

  • Extract the sample using an appropriate technique, such as Soxhlet extraction or pressurized fluid extraction (PFE), with a suitable solvent (e.g., a mixture of acetone and hexane).

  • Concentrate the extract to a final volume of 1 mL.

  • The extract may require cleanup to remove interferences using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).

  • The cleaned extract is ready for GC/MS analysis.

4. GC/MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC/MS).

  • Column: A suitable capillary column for SVOC analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

  • Injection: 1 µL of the concentrated extract is injected in splitless mode.

  • Oven Program: A typical temperature program starts at 40°C, holds for 2 minutes, then ramps to 320°C at 10°C/min, and holds for 5 minutes.

  • Mass Spectrometer: Operated in full scan mode or selected ion monitoring (SIM) mode. The characteristic ions for this compound should be monitored.

  • Quantification: The target analytes are quantified using the internal standard method, where the response of each analyte is compared to the response of the nearest eluting internal standard. The recovery of the this compound surrogate is calculated by comparing its response in the sample to its response in a quality control sample.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Sample Water or Soil Sample Spike Spike with This compound Sample->Spike Extraction Liquid-Liquid or Soxhlet Extraction Spike->Extraction Concentration Concentrate Extract Extraction->Concentration Cleanup Sample Cleanup (if necessary) Concentration->Cleanup GCMS GC/MS Analysis Cleanup->GCMS Quantification Quantify Target Analytes GCMS->Quantification Recovery Calculate Surrogate Recovery GCMS->Recovery Validation Data Validation Quantification->Validation Recovery->Validation

Caption: Experimental workflow for SVOC analysis using a surrogate standard.

analytical_process cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Injector Injector Column GC Column Injector->Column Separation IonSource Ion Source Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Signal

Caption: Schematic of the GC/MS analytical process.

surrogate_logic cluster_sample Sample Processing cluster_evaluation Performance Evaluation Start Sample + Known Amount of Surrogate Process Extraction, Concentration, Cleanup Start->Process End Final Extract for Analysis Process->End RecoveryCheck Is Surrogate Recovery within Acceptance Limits? End->RecoveryCheck Accept Accept and Report Corrected Data RecoveryCheck->Accept Yes Reject Reject Data or Report with Qualification RecoveryCheck->Reject No

References

Application Note: Quantification of Phenols in Water using 1,4-Dimethoxybenzene-D10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenolic compounds are a significant class of environmental pollutants often found in industrial and municipal wastewater.[1] Their presence in water sources is a serious concern due to their toxicity to aquatic life and potential adverse effects on human health.[2][3] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods for monitoring phenols in drinking and surface water.[4][5][6] Accurate and reliable quantification of these compounds is crucial for environmental monitoring and ensuring water quality.

This application note details a robust and sensitive method for the quantification of various phenolic compounds in water samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates 1,4-Dimethoxybenzene-D10 as an internal standard to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response. The protocol includes solid-phase extraction (SPE) for sample preconcentration and cleanup, followed by GC-MS analysis.

Experimental

Reagents and Materials
  • Solvents: Methanol (HPLC grade), Dichloromethane (DCM, GC grade), Ethyl acetate (HPLC grade)

  • Reagents: Hydrochloric acid (HCl), Sodium sulfate (anhydrous)

  • Standards: Phenol, 2-Chlorophenol, 2,4-Dichlorophenol, 2,4,6-Trichlorophenol, Pentachlorophenol (certified reference standards)

  • Internal Standard: this compound

  • Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)

  • Water: Deionized water (18.2 MΩ·cm)

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Autosampler: G4513A Autosampler or equivalent

Standard and Sample Preparation

2.3.1. Standard Solutions

  • Stock Standard Solution (1000 mg/L): Prepare individual stock solutions of each phenol and the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions containing all target phenols at concentrations ranging from 1 µg/L to 100 µg/L in deionized water.

  • Internal Standard Spiking Solution (10 mg/L): Prepare a solution of this compound in methanol.

2.3.2. Sample Preparation (Solid-Phase Extraction)

  • Sample Collection and Preservation: Collect 500 mL water samples in amber glass bottles. Acidify the samples to pH < 2 with HCl. If not analyzed immediately, store at 4°C.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water (pH < 2). Do not allow the cartridge to go dry.

  • Sample Loading: Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the trapped analytes with 5 mL of ethyl acetate.

  • Drying and Concentration: Pass the eluate through a column containing anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to approximately 0.9 mL under a gentle stream of nitrogen.

  • Internal Standard Addition: Add 100 µL of the 10 mg/L internal standard spiking solution to the concentrated extract.

  • Final Volume Adjustment: Adjust the final volume to 1.0 mL with ethyl acetate. The sample is now ready for GC-MS analysis.

GC-MS Analysis
  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Results and Data Presentation

The use of this compound as an internal standard provides excellent correction for any loss of analytes during sample preparation and for variations in injection volume. The chromatographic method provides good separation of the target phenols.

Table 1: GC-MS SIM Parameters and Retention Times

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Phenol8.52946566
This compound (IS)11.25148133105
2-Chlorophenol12.341286493
2,4-Dichlorophenol15.6716216498
2,4,6-Trichlorophenol18.2119619897
Pentachlorophenol22.58266264268

Table 2: Method Performance Data

AnalyteLinear Range (µg/L)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)
Phenol1 - 1000.99850.250.8392.5
2-Chlorophenol1 - 1000.99910.180.6095.2
2,4-Dichlorophenol1 - 1000.99950.150.5098.1
2,4,6-Trichlorophenol1 - 1000.99920.120.4097.6
Pentachlorophenol1 - 1000.99890.200.6794.8

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 500 mL Water Sample Acidification Acidify to pH < 2 Sample->Acidification SPE_Loading Load Sample onto SPE Acidification->SPE_Loading SPE_Conditioning Condition SPE Cartridge SPE_Conditioning->SPE_Loading SPE_Washing Wash SPE Cartridge SPE_Loading->SPE_Washing SPE_Drying Dry SPE Cartridge SPE_Washing->SPE_Drying Elution Elute with Ethyl Acetate SPE_Drying->Elution Concentration Concentrate Eluate Elution->Concentration IS_Addition Add Internal Standard (this compound) Concentration->IS_Addition Final_Volume Adjust to 1 mL IS_Addition->Final_Volume GCMS_Analysis GC-MS Analysis Final_Volume->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for phenol analysis.

internal_standard_logic cluster_calibration Calibration cluster_sample_analysis Sample Analysis Analyte_Std Known Analyte Concentration Response_Ratio_Std Calculate Response Ratio (Analyte Area / IS Area) Analyte_Std->Response_Ratio_Std IS_Std Known Internal Standard Concentration IS_Std->Response_Ratio_Std Calibration_Curve Plot Response Ratio vs. Analyte Concentration Response_Ratio_Std->Calibration_Curve Determine_Conc Determine Analyte Concentration from Calibration Curve Calibration_Curve->Determine_Conc Use Curve Analyte_Sample Unknown Analyte Concentration in Sample Response_Ratio_Sample Calculate Response Ratio (Analyte Area / IS Area) Analyte_Sample->Response_Ratio_Sample IS_Sample Known Internal Standard Concentration in Sample IS_Sample->Response_Ratio_Sample Response_Ratio_Sample->Determine_Conc

Caption: Logic of internal standard quantification.

Conclusion

The described method utilizing solid-phase extraction followed by GC-MS with this compound as an internal standard is a highly effective and reliable approach for the quantification of phenols in water samples. The procedure offers excellent sensitivity, accuracy, and precision, making it suitable for routine environmental monitoring and regulatory compliance testing. The use of an internal standard is critical for mitigating matrix effects and ensuring the consistency of results.

References

Application Note & Protocol: Quantitative Analysis of Organic Pollutants Using 1,4-Dimethoxybenzene-D10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of organic pollutants in environmental and biological matrices is a critical task in environmental monitoring, food safety, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of these compounds.[1][2] The use of isotopically labeled internal standards is essential for achieving high accuracy and precision by correcting for analyte losses during sample preparation and variations in instrument response.[3][4][5]

This application note provides a detailed protocol for the analysis of specific organic pollutants, particularly those with structural similarities to 1,4-dimethoxybenzene, using 1,4-Dimethoxybenzene-D10 as an internal standard. Due to its chemical properties, this compound is an excellent internal standard for the analysis of aromatic ethers, phenols, and other related semivolatile organic compounds (SVOCs). This method is applicable to various matrices, including water, soil, and biological samples, with appropriate modifications to the sample preparation procedure.

Principle

This method is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of this compound is added to the sample prior to extraction and analysis. Since the deuterated internal standard has nearly identical chemical and physical properties to the target analytes, it experiences similar losses during sample processing and similar ionization and fragmentation behavior in the mass spectrometer. By comparing the signal intensity of the target analyte to that of the internal standard, accurate quantification can be achieved, irrespective of variations in sample recovery or instrument performance.

Target Analytes

This method is particularly suitable for the quantification of organic pollutants such as:

  • 1,2-Dimethoxybenzene

  • 1,3-Dimethoxybenzene

  • Anisole

  • Guaiacol (2-Methoxyphenol)

  • Veratrole (1,2-Dimethoxybenzene)

  • Other methoxylated aromatic compounds

Quantitative Data Summary

The following tables summarize the expected quantitative performance of this method. These values are representative and may vary depending on the specific matrix and instrumentation.

Table 1: Method Detection Limits (MDL) and Practical Quantitation Limits (PQL)

AnalyteMatrixMDL (µg/L)PQL (µg/L)
1,2-DimethoxybenzeneWater0.050.2
1,3-DimethoxybenzeneWater0.060.2
AnisoleWater0.040.15
GuaiacolWater0.100.4
1,2-DimethoxybenzeneSoil1.0 (µg/kg)4.0 (µg/kg)
GuaiacolSoil2.5 (µg/kg)10.0 (µg/kg)

Table 2: Calibration Curve and Recovery Data

AnalyteCalibration Range (µg/L)Average Recovery (%)RSD (%)
1,2-Dimethoxybenzene0.2 - 50> 0.99898.54.2
1,3-Dimethoxybenzene0.2 - 50> 0.99797.24.8
Anisole0.15 - 50> 0.999101.33.5
Guaiacol0.4 - 50> 0.99595.86.1

Experimental Protocols

Reagents and Standards
  • Solvents: Dichloromethane (DCM), Methanol, Hexane (all pesticide residue grade or equivalent).

  • Reagents: Sodium sulfate (anhydrous, granular), Sulfuric acid, Sodium hydroxide.

  • Standards: Analytical standards of target analytes (>99% purity).

  • Internal Standard Stock Solution: this compound (1000 µg/mL in Methanol).

  • Spiking Solution: A mixture of target analytes in methanol at a suitable concentration.

Sample Preparation

5.2.1. Water Samples (Liquid-Liquid Extraction)

  • To a 1 L aqueous sample in a separatory funnel, add a known amount of this compound internal standard solution (e.g., to achieve a final concentration of 10 µg/L).

  • Adjust the sample pH to < 2 with sulfuric acid for acidic/neutral compounds or > 11 with sodium hydroxide for basic compounds.

  • Add 60 mL of DCM to the separatory funnel and shake vigorously for 2 minutes. Allow the layers to separate.

  • Drain the DCM (bottom layer) into a flask.

  • Repeat the extraction two more times with fresh 60 mL portions of DCM.

  • Combine the DCM extracts and dry by passing through a column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

5.2.2. Soil/Sediment Samples (Soxhlet Extraction)

  • Homogenize the soil or sediment sample.

  • Weigh 10-20 g of the homogenized sample into a Soxhlet extraction thimble.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Extract the sample for 16-24 hours with a 1:1 mixture of hexane and acetone in a Soxhlet apparatus.

  • After extraction, concentrate the solvent extract to approximately 5 mL using a rotary evaporator.

  • Perform a solvent exchange to hexane.

  • Concentrate the final extract to 1 mL.

  • The extract is now ready for GC-MS analysis.

GC-MS Analysis

Table 3: GC-MS Operating Conditions

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature280 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Oven ProgramInitial Temp: 40 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Column30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Acquisition ModeSelected Ion Monitoring (SIM)

Table 4: Selected Ion Monitoring (SIM) Parameters

AnalyteQuantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound (IS)148133105
1,2-Dimethoxybenzene13812395
1,3-Dimethoxybenzene13810879
Anisole1087893
Guaiacol12410981

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_result Result sample Water or Soil Sample add_is Add this compound Internal Standard sample->add_is extraction Liquid-Liquid or Soxhlet Extraction add_is->extraction drying Dry Extract (Sodium Sulfate) extraction->drying concentration Concentrate Extract to 1 mL drying->concentration gc_ms Inject 1 µL into GC-MS concentration->gc_ms data_acquisition Data Acquisition (SIM Mode) gc_ms->data_acquisition quantification Quantification using Internal Standard Calibration data_acquisition->quantification report Report Analyte Concentration quantification->report

Caption: Experimental workflow for the analysis of organic pollutants.

Quality Control and Quality Assurance

  • Method Blank: A method blank (reagent water or clean sand) should be processed with each batch of samples to check for contamination.

  • Laboratory Control Sample (LCS): An LCS, consisting of a clean matrix spiked with known concentrations of target analytes, should be analyzed with each batch to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A portion of a sample should be spiked with known concentrations of target analytes and analyzed in duplicate to evaluate matrix effects and method precision.

  • Internal Standard Response: The absolute response of this compound should be monitored in all samples and standards. Significant deviation from the average response may indicate a problem with the injection or instrument.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of structurally similar organic pollutants by GC-MS. The detailed protocol and performance data presented in this application note serve as a valuable resource for researchers and scientists in various fields. Adherence to the described quality control procedures will ensure the generation of high-quality, defensible data.

References

Application Note: Preparation of 1,4-Dimethoxybenzene-D10 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals requiring a standardized protocol for the preparation of a 1,4-Dimethoxybenzene-D10 stock solution for use as an internal standard in analytical applications.

Introduction

1,4-Dimethoxybenzene is an organic compound used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1] Its deuterated analog, this compound, is an ideal internal standard for quantitative analysis using mass spectrometry-based techniques, such as GC-MS or LC-MS. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical results.

This document provides a detailed protocol for the safe handling and preparation of a this compound stock solution. Adherence to this protocol will ensure the integrity, concentration accuracy, and stability of the prepared standard.

Safety Precautions

Personnel must adhere to standard laboratory safety procedures. 1,4-Dimethoxybenzene is classified as a skin, eye, and respiratory tract irritant.[2][3][4][5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves.[3][6]

  • Ventilation: All handling of the solid compound and preparation of the solution should be performed in a certified chemical fume hood or a well-ventilated area to avoid inhalation of dust or vapors.[4][5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[2][3]

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Materials and Equipment

The following tables summarize the necessary reagents, materials, and equipment for the preparation of the stock solution.

Table 1: Reagents and Materials

Reagent/MaterialGrade/PuritySupplier Example
This compound≥98% isotopic purityCommercially Available
Acetonitrile (ACN)HPLC or MS GradeFisher Scientific, Sigma-Aldrich
Volumetric Flask, Class A10 mLVWR, Pyrex
Amber Glass Vial with PTFE-lined cap10-15 mLAgilent, Waters
Parafilm® or other sealing filmN/ABemis

Table 2: Equipment

EquipmentSpecification
Analytical Balance4- or 5-place (0.1 mg or 0.01 mg readability)
Ultrasonic Bath (Sonicator)Standard laboratory grade
Pipettes and Pipette TipsCalibrated
SpatulaStainless steel or anti-static
Weighing Paper or BoatStandard laboratory grade
Fume HoodCertified

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol details the steps to prepare a 10 mL stock solution of this compound at a concentration of 1 mg/mL.

4.1 Pre-Preparation

  • Ensure all glassware is scrupulously clean and dry to prevent contamination and moisture absorption, which can affect deuterated compounds.[7]

  • Place the sealed container of this compound and the solvent in the fume hood and allow them to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture.

4.2 Weighing and Dissolution

  • Using an analytical balance, accurately weigh 10.0 mg of this compound onto weighing paper or into a weighing boat.

  • Carefully and quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask.

  • Add approximately 5-7 mL of HPLC-grade acetonitrile to the volumetric flask.

  • Cap the flask and gently swirl to dissolve the solid.

  • Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the compound.[8]

4.3 Final Preparation and Storage

  • Once the solid is fully dissolved and the solution has returned to room temperature, carefully add acetonitrile to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

  • Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Transfer the final stock solution to a clearly labeled amber glass vial with a PTFE-lined cap.

  • The label should include:

    • Compound Name: this compound Stock Solution

    • Concentration: 1.0 mg/mL

    • Solvent: Acetonitrile

    • Preparation Date

    • Preparer's Initials

    • Expiry Date (typically 6-12 months, stability should be verified)

  • Seal the cap with Parafilm® for extra security against evaporation and contamination.

Table 3: Quantitative Data for 1 mg/mL Stock Solution

ParameterValue
Mass of this compound10.0 mg
Final Volume of Solution10.0 mL
Final Concentration1.0 mg/mL
SolventAcetonitrile

Storage and Handling of Stock Solution

Proper storage is critical to maintain the integrity of the standard.

Table 4: Recommended Storage Conditions

ParameterConditionRationale
Temperature -20°CMinimizes solvent evaporation and potential degradation.[9]
Light Exposure Store in the dark (amber vial)Protects against light-sensitive degradation.[8]
Container Tightly sealed, PTFE-lined capPrevents evaporation and contamination.

Handling: Before use, allow the stock solution to warm completely to room temperature to prevent concentration changes due to solvent condensation.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Stock_Solution_Workflow cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Finalization & Storage A Equilibrate Standard and Solvent to Room Temp B Accurately Weigh 10.0 mg of Standard A->B C Quantitatively Transfer to 10 mL Volumetric Flask B->C D Add ~7 mL of Acetonitrile C->D E Sonicate for 10 min to Ensure Dissolution D->E F Add Acetonitrile to Calibration Mark E->F G Cap and Invert Flask 15-20x to Mix F->G H Transfer to Labeled Amber Vial G->H I Store at -20°C Away from Light H->I

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for 1,4-Dimethoxybenzene-D10 in Analytical Laboratory Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quality control parameters for the use of 1,4-Dimethoxybenzene-D10 as an internal standard in quantitative analytical methods, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS). Its application ensures the accuracy, precision, and reliability of analytical data for the quantification of volatile and semi-volatile organic compounds.

Introduction: The Role of Deuterated Internal Standards in Quality Control

In quantitative analytical chemistry, particularly for trace analysis in complex matrices such as environmental samples, food products, and biological fluids, achieving accurate and reproducible results is paramount. Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that significantly enhances the quality of analytical data. This method involves the use of a stable isotope-labeled version of the analyte as an internal standard (IS).

This compound is the deuterated analog of 1,4-dimethoxybenzene. Due to their chemical and physical similarities, the deuterated standard co-elutes with the non-labeled analyte and experiences similar effects from the sample matrix and extraction process.[1] By adding a known amount of this compound to samples and calibration standards, variations in sample preparation, injection volume, and instrument response can be effectively corrected. This leads to improved accuracy and precision in the quantification of the target analyte. Stable isotopically labeled compounds are considered ideal internal standards due to their similar physical and chemical properties to the target analyte.

Physicochemical Properties of 1,4-Dimethoxybenzene and its Deuterated Analog

Understanding the properties of both the analyte and its deuterated internal standard is crucial for method development.

Property1,4-DimethoxybenzeneThis compound
Synonyms p-Dimethoxybenzene, Hydroquinone dimethyl etherBenzene-1,2,3,4,5,6-d6, 1,4-di(methoxy-d3)-
CAS Number 150-78-769838-69-1
Molecular Formula C₈H₁₀O₂C₈D₁₀O₂
Molecular Weight 138.17 g/mol 148.23 g/mol
Boiling Point 212-213 °CNot specified, expected to be similar to the non-deuterated form
Melting Point 55-57 °CNot specified, expected to be similar to the non-deuterated form
Solubility Soluble in ethanol, ether, acetone; slightly soluble in water.Soluble in common organic solvents like methanol, acetonitrile, dichloromethane.

Application: Quantification of Volatile Organic Compounds (VOCs) by GC-MS using this compound as an Internal Standard

This protocol outlines a general procedure for the quantitative analysis of a target analyte (for this example, we will assume the target is 1,4-dimethoxybenzene, but it can be adapted for other similar volatile or semi-volatile compounds) in a water matrix, adhering to principles similar to those found in EPA Method 8260.[2][3]

Experimental Workflow

workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification prep_sample Sample Collection & Preservation spike_sample Spike Sample with IS prep_sample->spike_sample prep_cal Calibration Standard Preparation spike_cal Spike Calibration Standards with IS prep_cal->spike_cal prep_is Internal Standard (IS) Spiking Solution Preparation (1,4-DMB-D10) prep_is->spike_sample prep_is->spike_cal gcms_analysis GC-MS Analysis (SIM or Full Scan) spike_sample->gcms_analysis spike_cal->gcms_analysis peak_integration Peak Integration (Analyte & IS) gcms_analysis->peak_integration calibration_curve Generate Calibration Curve (Response Factor vs. Concentration) peak_integration->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification

Figure 1: General workflow for quantitative analysis using an internal standard.

Materials and Reagents
  • 1,4-Dimethoxybenzene (analytical standard, >99% purity)

  • This compound (isotopic purity >98%)

  • Methanol (HPLC or GC grade)

  • Deionized water (18 MΩ·cm)

  • Volumetric flasks and pipettes (Class A)

  • GC vials with PTFE-lined septa

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Standard Preparation

3.3.1. Stock Solutions (1000 µg/mL)

  • Analyte Stock Solution: Accurately weigh approximately 10 mg of 1,4-dimethoxybenzene and dissolve it in a 10 mL volumetric flask with methanol.

  • Internal Standard (IS) Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol.

3.3.2. Working Solutions

  • Calibration Standard Working Solution (e.g., 10 µg/mL): Dilute the analyte stock solution with methanol to prepare a working solution at a suitable concentration.

  • Internal Standard Spiking Solution (e.g., 5 µg/mL): Dilute the IS stock solution with methanol. This solution will be added to all samples and calibration standards.

3.3.3. Calibration Standards

Prepare a series of calibration standards by spiking appropriate volumes of the analyte working solution into volumetric flasks and diluting with deionized water. A typical calibration range for this type of analysis could be 0.5, 1, 5, 10, 25, 50, and 100 µg/L. Add a constant volume of the internal standard spiking solution to each calibration standard to achieve a final concentration of, for example, 10 µg/L of this compound.

Sample Preparation

For a water sample, transfer a known volume (e.g., 10 mL) into a GC vial. Spike the sample with the same constant volume of the internal standard spiking solution as used for the calibration standards.

GC-MS Parameters

The following are typical starting parameters and should be optimized for the specific instrument and application.

ParameterSetting
GC Inlet Splitless, 250 °C
Carrier Gas Helium, constant flow (e.g., 1.2 mL/min)
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Electron Ionization (EI), 70 eV, 230 °C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

SIM Ions:

  • 1,4-Dimethoxybenzene: m/z 138 (quantification), 123, 108 (qualifier)

  • This compound: m/z 148 (quantification), 133, 114 (qualifier)

Data Analysis and Quality Control
  • Calibration Curve: For each calibration standard, calculate the response factor (RF) using the following equation: RF = (Peak Area of Analyte / Peak Area of IS) / (Concentration of Analyte / Concentration of IS) Plot the average RF against the concentration of the analyte. The linearity of the curve should be evaluated, with a correlation coefficient (r²) of ≥ 0.995 being acceptable.

  • Quantification: Determine the concentration of the analyte in the sample using the calculated calibration curve and the peak area ratio of the analyte to the internal standard in the sample.

  • Quality Control Parameters:

ParameterAcceptance Criteria
Calibration Verification ± 15% of the true value
Method Blank Below the Limit of Quantitation (LOQ)
Laboratory Control Sample (LCS) Recovery 70-130%
Matrix Spike/Matrix Spike Duplicate (MS/MSD) Recovery 70-130%
Relative Percent Difference (RPD) for MS/MSD ≤ 20%
Internal Standard Area 50-150% of the average area in the calibration standards

Logical Relationship for Method Validation

The following diagram illustrates the key parameters that need to be assessed during the validation of this analytical method to ensure its suitability for its intended purpose, based on ICH and FDA guidelines.[4]

validation_logic cluster_validation Analytical Method Validation cluster_inputs Inputs Specificity Specificity & Selectivity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Linearity Linearity & Range Linearity->Accuracy Linearity->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness Stability Analyte Stability Method Developed Analytical Method Method->Specificity Method->Linearity Method->Robustness Method->Stability

Figure 2: Interrelationship of analytical method validation parameters.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of volatile and semi-volatile organic compounds in various matrices. By compensating for analytical variability, it ensures the high quality and defensibility of analytical data, which is critical in research, drug development, and regulated laboratory environments. The protocols and quality control parameters outlined in these application notes serve as a comprehensive guide for the implementation of this internal standard in routine analytical testing.

References

Application Note: High-Throughput Quantification of a Process Impurity in Pharmaceutical Ingredients Using 1,4-Dimethoxybenzene-D10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantification of a potential process impurity, 1,4-dimethoxybenzene, in active pharmaceutical ingredients (APIs). The method utilizes High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and incorporates 1,4-Dimethoxybenzene-D10 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is crucial for mitigating matrix effects, improving accuracy, and ensuring the reliability of the analytical data, which is a critical aspect of pharmaceutical quality control.[1][2][3] This approach provides a high-throughput and reliable workflow for monitoring impurity levels to ensure the safety and efficacy of the final drug product.

Introduction

In pharmaceutical development and manufacturing, the control of impurities is a critical regulatory requirement.[4] Process impurities, even at trace levels, can impact the safety and efficacy of the drug product. 1,4-Dimethoxybenzene is used as an intermediate in the synthesis of various organic compounds, including some pharmaceuticals.[5][6][7] Consequently, it can potentially be carried over as an impurity in the final API.

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative analysis by mass spectrometry.[8][9] A SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, but a different mass.[9] This allows it to compensate for variations in sample preparation, injection volume, chromatographic performance, and ionization efficiency, leading to more accurate and precise results.[2][8] This application note provides a detailed protocol for the quantification of 1,4-dimethoxybenzene using its deuterated analog as an internal standard.

Experimental Workflow

The overall experimental workflow for the quantification of 1,4-dimethoxybenzene impurity is depicted below.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification A Weigh API Sample C Spike IS into Sample A->C B Prepare Stock Solutions (Analyte & IS) B->C D Prepare Calibration Standards B->D E Inject Sample C->E D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Peak Area Ratios H->I K Quantify Impurity I->K J Construct Calibration Curve J->K

Caption: Experimental workflow for impurity quantification.

Materials and Methods

Reagents and Standards
  • 1,4-Dimethoxybenzene (≥99.0% purity)

  • This compound (≥98% isotopic purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Stock Solutions
  • 1,4-Dimethoxybenzene Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,4-dimethoxybenzene and dissolve in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

Sample and Standard Preparation
  • Working Internal Standard Solution (1 µg/mL): Dilute the IS stock solution 1:1000 with 50:50 (v/v) acetonitrile/water.

  • Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amount of the 1,4-dimethoxybenzene working stock solution and a constant amount of the working internal standard solution into a blank matrix (a solution of the API known to be free of the impurity).

  • Sample Preparation: Accurately weigh approximately 100 mg of the API sample, dissolve it in a suitable solvent, and add a fixed amount of the working internal standard solution. Dilute to a final volume with 50:50 (v/v) acetonitrile/water.

HPLC-MS/MS Method

The chromatographic and mass spectrometric parameters are summarized in the table below.

ParameterValue
HPLC Conditions
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B in 5 min, hold for 2 min
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS/MS Conditions
Ionization ModeESI Positive
Monitored Transitions
1,4-DimethoxybenzeneQ1: 139.1 m/z -> Q3: 124.1 m/z (Quantifier)
Q1: 139.1 m/z -> Q3: 96.1 m/z (Qualifier)
This compoundQ1: 149.1 m/z -> Q3: 131.1 m/z (Quantifier)
Dwell Time100 ms
Collision EnergyOptimized for each transition
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C

Results and Discussion

The use of this compound as an internal standard provides excellent linearity and reproducibility for the quantification of 1,4-dimethoxybenzene. A representative calibration curve is shown below.

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,25051,2000.024
56,30050,9000.124
1012,80051,5000.249
5064,50051,1001.262
100129,00051,3002.515
500650,00051,00012.745

The method demonstrated excellent linearity over the concentration range of 1-500 ng/mL with a coefficient of determination (R²) > 0.999. The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at three concentration levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
Low34.25.1102.5
Medium752.83.598.7
High4002.12.9101.2

The results show that the method is precise, accurate, and suitable for its intended purpose of quantifying 1,4-dimethoxybenzene impurities in pharmaceutical samples.

Logical Relationship of Internal Standard Quantification

The principle of internal standard quantification is based on the consistent ratio of the analyte response to the internal standard response across different samples and injections.

InternalStandard cluster_logic Quantification Logic Analyte Analyte Response (Variable) Ratio Analyte/IS Ratio (Constant) Analyte->Ratio Normalization IS Internal Standard Response (Variable) IS->Ratio Normalization Concentration Analyte Concentration Ratio->Concentration Calibration Curve

Caption: Principle of internal standard normalization.

Conclusion

This application note presents a validated HPLC-MS/MS method for the sensitive and accurate quantification of 1,4-dimethoxybenzene in pharmaceutical ingredients. The use of this compound as a stable isotope-labeled internal standard is key to the method's robustness, effectively compensating for analytical variability and matrix effects. This methodology is suitable for routine quality control testing in the pharmaceutical industry to ensure compliance with regulatory standards.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with 1,4-Dimethoxybenzene-D10 in LC/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting matrix effects when using 1,4-Dimethoxybenzene-D10 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC/MS) applications.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC/MS analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can include salts, proteins, lipids, and other endogenous or exogenous substances.[2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[3] This phenomenon can adversely affect the accuracy, precision, and sensitivity of the analytical method.

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative LC/MS analysis.[4] Because they are chemically almost identical to the analyte of interest, they co-elute and experience similar matrix effects.[2][4] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be compensated for, leading to more accurate and reliable quantification.[5]

Q3: What are the signs that my analysis is being affected by matrix effects, even with an internal standard?

A3: Even with a SIL internal standard, significant matrix effects can still be problematic. Signs of issues include:

  • Poor reproducibility of the internal standard peak area across different samples.

  • Inconsistent analyte-to-internal standard area ratios in quality control (QC) samples.

  • A significant difference in the internal standard response between neat solutions (in pure solvent) and matrix-spiked samples.

  • Elution of the analyte in a region of the chromatogram known to have significant ion suppression or enhancement.

Q4: What are the most common sources of matrix effects in biological samples?

A4: In biological matrices such as plasma, serum, and urine, phospholipids from cell membranes are a major contributor to matrix effects, particularly ion suppression.[6] Other significant sources include salts, endogenous metabolites, and co-administered drugs.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound as an internal standard.

Problem 1: Inconsistent or Low Response of this compound

If you observe a highly variable or unexpectedly low signal for your this compound internal standard across your sample set, it may indicate a severe and variable matrix effect or issues with the sample preparation process.

Troubleshooting Workflow:

Troubleshooting Inconsistent Internal Standard Response A Inconsistent/Low IS Response Detected B Verify IS Spiking Procedure (Concentration & Volume) A->B Start C Evaluate Matrix Effect (Post-Extraction Spike) B->C Procedure Correct D Optimize Sample Preparation C->D Significant Matrix Effect Observed (>15% variation) E Review Chromatographic Conditions C->E Minimal Matrix Effect D->C Re-evaluate F Problem Resolved D->F Optimized E->C Re-evaluate E->F Optimized

Caption: Workflow for troubleshooting inconsistent internal standard response.

Step-by-Step Guide:

  • Verify Internal Standard Spiking: Ensure that the this compound solution is being accurately and consistently added to all samples, standards, and QCs. Check for pipette calibration and potential for evaporation of the spiking solution.

  • Assess Absolute Matrix Effect: Perform a post-extraction addition experiment. Compare the peak area of this compound spiked into an extracted blank matrix sample to the peak area of the internal standard in a neat solvent solution. A significant difference (typically >15%) indicates a strong matrix effect.

  • Optimize Sample Preparation: If a significant matrix effect is confirmed, the sample cleanup process needs to be improved. More rigorous extraction techniques can help remove interfering matrix components.[8] Consider switching from a simple protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9]

  • Improve Chromatographic Separation: Adjust the chromatographic conditions to separate the this compound from the co-eluting matrix interferences.[1] This could involve modifying the gradient, changing the mobile phase composition, or using a different column chemistry.

Problem 2: Analyte Recovery is Poor, but Internal Standard Recovery is Acceptable

This scenario suggests that while the internal standard is behaving as expected, the analyte of interest is being lost during the sample preparation process.

Troubleshooting Steps:

  • Review Extraction Parameters: The physicochemical properties of your analyte may differ enough from this compound that the chosen extraction method is not optimal for both. 1,4-Dimethoxybenzene is a neutral, relatively nonpolar compound. If your analyte is more polar, acidic, or basic, the extraction efficiency will differ.

  • pH Adjustment for LLE: For liquid-liquid extraction, ensure the pH of the aqueous phase is optimized for the extraction of your analyte. For acidic analytes, the pH should be ~2 units below the pKa. For basic analytes, the pH should be ~2 units above the pKa to ensure they are in their neutral, more extractable form.[8]

  • SPE Sorbent Selection: For solid-phase extraction, verify that the chosen sorbent and elution solvent are appropriate for your analyte's polarity and functional groups. A different sorbent or a stronger elution solvent may be needed to improve analyte recovery.

Data Presentation: Impact of Sample Preparation on Matrix Effects

The following tables provide illustrative data on the expected performance of different sample preparation techniques in mitigating matrix effects for this compound in human plasma.

Table 1: Recovery of this compound

Sample Preparation MethodMean Recovery (%)% RSD
Protein Precipitation (PPT)95.28.5
Liquid-Liquid Extraction (LLE)88.74.2
Solid-Phase Extraction (SPE)92.13.1

Table 2: Matrix Effect Assessment for this compound

Matrix Effect (%) is calculated as: (Peak area in post-extraction spike / Peak area in neat solution) x 100%. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Sample Preparation MethodMean Matrix Effect (%)% RSDConclusion
Protein Precipitation (PPT)78.312.1Significant Ion Suppression
Liquid-Liquid Extraction (LLE)91.55.8Minor Ion Suppression
Solid-Phase Extraction (SPE)98.92.5Minimal Matrix Effect

As the tables illustrate, while protein precipitation offers high recovery, it is often the least effective at removing matrix components, leading to significant ion suppression.[9] LLE and SPE are generally more effective at producing cleaner extracts and minimizing matrix effects.[6]

Key Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

  • Add 50 µL of a suitable buffer if pH adjustment is needed for the target analyte.

  • Add 600 µL of an appropriate, water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). 1,4-Dimethoxybenzene is soluble in many organic solvents.[1]

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

  • Condition: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Load: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution. Dilute the sample with 200 µL of 4% phosphoric acid in water and load it onto the conditioned cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Visualizations

Mechanism of Ion Suppression in ESI cluster_source Electrospray Ionization (ESI) Source A Droplet from LC Eluent (Analyte + Matrix Components) B Solvent Evaporation A->B C Increased Charge Density on Droplet Surface B->C D Competition for Protons (H+) and Surface Access C->D E Analyte Ions (Gas Phase) D->E F Matrix Ions (Gas Phase) D->F G Reduced Analyte Signal (Ion Suppression) E->G Fewer Ions Detected F->G Interference

Caption: The process of ion suppression in the ESI source.

Decision Tree for Sample Preparation Method Selection A Start: New Assay Development B Assess Required Sensitivity & Matrix Complexity A->B C Low Sensitivity Needed Simple Matrix (e.g., Urine) B->C Low Complexity D High Sensitivity Needed Complex Matrix (e.g., Plasma) B->D High Complexity E Dilute and Shoot C->E F Protein Precipitation (PPT) C->F H Liquid-Liquid Extraction (LLE) D->H I Solid-Phase Extraction (SPE) D->I G Evaluate Matrix Effects E->G F->G G->D Not Acceptable (Re-evaluate) J Method Validation G->J Acceptable H->G I->G

References

Addressing peak tailing of 1,4-Dimethoxybenzene-D10 in gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing for 1,4-Dimethoxybenzene-D10 in gas chromatography (GC) analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern for this compound analysis?

A1: In an ideal chromatogram, a peak should be symmetrical and Gaussian in shape.[1] Peak tailing is a distortion where the back half of the peak is broader than the front half.[2] For this compound, which is a moderately polar compound, this can be a common issue. Tailing is a concern because it can negatively impact the accuracy and reproducibility of quantification by making peak integration difficult and can decrease the resolution between closely eluting compounds.[3][4] An asymmetry factor (As) or tailing factor (Tf) greater than 1.5 usually indicates a significant problem that requires investigation.[3]

Q2: What are the primary causes of peak tailing for this compound?

A2: Peak tailing for this compound typically stems from secondary, unwanted interactions within the GC system or from non-ideal physical conditions. The most common causes include:

  • Active Sites: this compound can interact with active sites, such as acidic silanol (Si-OH) groups, present on the surfaces of the inlet liner, column, or packing material.[4][5] These interactions cause a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[6]

  • System Contamination: Residue from previous injections or non-volatile sample matrix components can accumulate in the inlet liner or at the head of the column.[7] This contamination creates new active sites that lead to peak tailing.[6]

  • Improper Column Installation: An incorrect column installation depth in the inlet or a poor column cut can create turbulence, dead volumes, or unswept paths for the carrier gas, all of which can cause peaks to tail.[5][8]

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially at the inlet end, exposing active sites and leading to poor peak shape.[4][7]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak shape distortion, including tailing.[1][4]

Q3: My this compound peak is tailing. How do I know if active sites in the inlet are the cause?

A3: A good diagnostic step is to perform routine inlet maintenance.[9] Replace the inlet liner and the septum. If the peak shape improves significantly after replacing these components with new, deactivated ones, it strongly suggests that the previous liner and septum had become active or contaminated. Tailing that worsens over several runs is also a strong indicator of accumulating contamination in the inlet.[7]

Q4: What is the best type of inlet liner to use for analyzing this compound?

A4: For splitless injections, which are common in trace analysis, a single taper liner with deactivated glass wool is an excellent starting point.[10][11] The taper helps to focus the sample onto the column, minimizing contact with the metal inlet seal, while the deactivated wool aids in sample vaporization and traps non-volatile contaminants.[10] Using a liner with a high-quality deactivation treatment is crucial to prevent interactions with this polar analyte.[5]

Troubleshooting Guide

If you observe peak tailing for this compound, follow this systematic troubleshooting workflow to identify and resolve the issue.

// Connections start -> inlet_maintenance; inlet_maintenance -> check_improvement1; check_improvement1 -> solution1 [label="Yes"]; check_improvement1 -> column_cut [label="No"]; column_cut -> check_improvement2; check_improvement2 -> solution2 [label="Yes"]; check_improvement2 -> column_install [label="No"]; column_install -> check_improvement3; check_improvement3 -> solution3 [label="Yes"]; check_improvement3 -> sample_conc [label="No"]; sample_conc -> check_improvement4; check_improvement4 -> solution4 [label="Yes"]; check_improvement4 -> further_investigation [label="No"]; } dot Caption: Troubleshooting workflow for addressing peak tailing.

// Edges analyte_in -> surface [label=" Normal\n Interaction", color="#34A853", fontcolor="#202124"]; surface -> analyte_out [color="#34A853"];

analyte_in -> active_site [label=" Strong Secondary\n Interaction\n (H-Bonding)", style=dashed, color="#EA4335", fontcolor="#202124"]; active_site -> analyte_in [label=" Delayed\n Release", style=dashed, color="#EA4335", fontcolor="#202124", dir=back];

// Invisible nodes for annotation {rank=same; analyte_in; surface;}

// Annotation for tailing tailing_label [label="Causes Peak Tailing", shape=plaintext, fontcolor="#EA4335", fontsize=11]; active_site -> tailing_label [style=invis];

} dot Caption: Interaction of analyte with active sites causing peak tailing.

Data Presentation

The choice of inlet liner can have a significant impact on the peak shape of polar compounds like this compound. The table below shows typical Asymmetry Factor (As) values that might be observed with different liner types.

Liner TypePackingDeactivationTypical Asymmetry Factor (As) for 1,4-DMB-D10Performance Notes
Standard StraightNoneStandard2.0 - 2.5Prone to activity; not recommended for polar analytes.
Single TaperQuartz WoolStandard1.6 - 1.9Taper improves focusing, but standard deactivation may be insufficient.
Single Taper Deactivated Wool Premium/Inert 1.0 - 1.3 Recommended option for best peak shape and inertness. [10]
CyclosplitterNoneInert1.4 - 1.7Good for some applications, but may offer less protection from non-volatiles.

Data are representative and may vary based on specific instrument conditions and sample matrix.

Experimental Protocols

Protocol 1: GC Inlet Maintenance

This protocol outlines the standard procedure for replacing the inlet liner and septum to eliminate potential sources of activity and contamination.

Materials:

  • New, deactivated inlet liner (e.g., single taper with deactivated wool)

  • New, pre-conditioned septum

  • Tweezers or liner removal tool

  • Clean, lint-free gloves

Procedure:

  • Cool Down: Set the GC inlet temperature to ambient (~40°C) and wait for it to cool completely. Turn off the carrier gas flow at the instrument.

  • Remove Septum Nut: Unscrew the septum retaining nut from the top of the injection port.

  • Replace Septum: Remove the old septum and O-ring. Use tweezers to place the new septum and O-ring into the fitting and loosely retighten the nut.

  • Remove Liner: Use tweezers or a liner removal tool to carefully pull the old liner out of the inlet.

  • Install New Liner: While wearing gloves, take the new liner and insert it into the inlet, ensuring it is seated correctly.

  • Restore System: Fully tighten the septum nut (do not overtighten). Restore the carrier gas flow and use an electronic leak detector to check for leaks around the septum nut.[12]

  • Heat Up: Once leak-free, set the inlet to the method temperature. Allow the system to equilibrate before running a test sample.

Protocol 2: GC Column Conditioning

This protocol is for conditioning a new GC column or a column that has been trimmed to restore performance.

Materials:

  • New or trimmed GC column

  • Appropriate ferrules and nuts

  • Electronic leak detector

  • Methanol (for flow check)

Procedure:

  • Install Column in Inlet: Install the column into the GC inlet according to the manufacturer's instructions, ensuring the correct insertion depth.[13] Do NOT connect the column to the detector.

  • Purge Column: Turn on the carrier gas and set the flow rate appropriate for your column dimensions. Purge the column for 15-30 minutes at ambient oven temperature to remove any oxygen from the system.[12][14]

  • Check for Leaks: Check for leaks at the inlet fitting using an electronic leak detector.[12]

  • Temperature Program: Set the oven temperature to 40°C. Program the oven to ramp at 10-20°C/min to a final temperature approximately 20°C above your method's maximum temperature (do not exceed the column's maximum isothermal temperature limit).[14][15]

  • Hold Temperature: Hold at the final temperature for 1-2 hours for standard columns. Thicker film columns may require longer conditioning times.[13][15]

  • Cool Down and Install in Detector: Cool the oven to an ambient temperature. Turn off the carrier gas. Install the column into the detector.

  • Final Check: Restore carrier gas flow, check for leaks at the detector fitting, and heat the system to your method's starting conditions. Once the baseline is stable, the column is ready for analysis.[14]

References

Correcting for Isotopic Interference with 1,4-Dimethoxybenzene-D10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and correcting for isotopic interference when using 1,4-Dimethoxybenzene-D10 as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is isotopic interference in the context of using this compound?

A1: Isotopic interference, often termed "crosstalk," occurs when the signal of the unlabeled analyte (1,4-Dimethoxybenzene) contributes to the signal of its deuterated internal standard (this compound), or vice versa.[1][2] This happens because elements are naturally present as a mixture of isotopes.[3] For instance, the unlabeled 1,4-Dimethoxybenzene has a molecular formula of C₈H₁₀O₂.[4][5] Due to the natural abundance of Carbon-13 (¹³C), a small fraction of the analyte molecules will contain one or more ¹³C atoms, increasing their mass.[3] This can lead to an overlap with the mass-to-charge ratio (m/z) of the deuterated internal standard, causing inaccuracies in quantification.

Q2: How can I tell if isotopic interference is affecting my results?

A2: The primary indicator of significant isotopic interference is a non-linear calibration curve, especially at high analyte concentrations.[1][2] You may also observe an unexpectedly high response for the internal standard in samples containing a large amount of the unlabeled analyte, even when no internal standard has been added.

Q3: My calibration curve is non-linear. What should I do?

A3: A non-linear calibration curve can be a result of isotopic interference.[1][2] Consider the following troubleshooting steps:

  • Assess the contribution of the analyte to the internal standard signal: Analyze a high-concentration standard of the unlabeled analyte without any internal standard. Monitor the m/z channel of the this compound. Any signal detected here is likely due to isotopic contribution from the analyte.

  • Assess the purity of the internal standard: Analyze a solution containing only the this compound internal standard. Monitor the m/z channel of the unlabeled analyte. Any signal detected indicates the presence of unlabeled analyte as an impurity in the internal standard.

  • Apply a mathematical correction: Utilize a correction algorithm or a non-linear calibration fit to account for the interference.[1][2]

Q4: Can I avoid isotopic interference altogether?

A4: While complete avoidance is difficult, you can minimize its impact by:

  • Using a highly deuterated standard: this compound is a good choice as the mass difference from the native compound is significant.

  • Optimizing the concentration of the internal standard: Using a higher concentration of the internal standard can sometimes mitigate the relative contribution from the analyte's isotopes.[6]

  • Employing tandem mass spectrometry (MS/MS): By selecting specific fragment ions for quantification (SRM or MRM), you may be able to find transitions that are unique to the analyte and the internal standard, thus reducing or eliminating the interference.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to understanding and correcting for isotopic interference between 1,4-Dimethoxybenzene and its D10-labeled counterpart.

ParameterValueSource
1,4-Dimethoxybenzene
Molecular FormulaC₈H₁₀O₂[4][5]
Monoisotopic Mass138.0681 g/mol [7]
This compound
Molecular FormulaC₈D₁₀O₂
Monoisotopic Mass148.1307 g/mol
Assumed Isotopic Purity>98%Typical for commercially available standards
Natural Isotopic Abundances
¹²C~98.9%[3]
¹³C~1.1%[3][8]
¹H~99.985%
²H (Deuterium)~0.015%[9]
¹⁶O~99.76%
¹⁷O~0.04%
¹⁸O~0.20%

Experimental Protocols

Protocol 1: Determination of Isotopic Contribution of Analyte to Internal Standard

Objective: To quantify the percentage of the 1,4-Dimethoxybenzene signal that contributes to the this compound signal at the respective m/z values used for quantification.

Methodology:

  • Prepare a series of calibration standards of unlabeled 1,4-Dimethoxybenzene in a relevant matrix. The concentration range should cover the expected sample concentrations. Do not add the this compound internal standard.

  • Analyze the standards using the established LC-MS/MS method.

  • Monitor the ion transitions for both the analyte and the internal standard.

  • Measure the peak area of the signal observed in the internal standard's m/z channel for each analyte standard.

  • Calculate the percentage of crosstalk from the analyte to the internal standard for each concentration level using the following formula:

  • Plot the % Crosstalk against the analyte concentration. This will reveal the extent of the interference and its concentration dependency.

Protocol 2: Correction for Isotopic Interference

Objective: To apply a mathematical correction to the observed peak areas to obtain more accurate quantification.

Methodology:

  • Determine the correction factors from the data obtained in Protocol 1. Let's denote the fractional contribution of the analyte to the internal standard signal as f_AtoIS and the fractional contribution of the internal standard to the analyte signal as f_IStoA (determined by analyzing the pure internal standard).

  • Measure the uncorrected peak areas of the analyte (Area_A_uncorrected) and the internal standard (Area_IS_uncorrected) in your samples.

  • Apply the following correction equations:

  • Calculate the corrected peak area ratio (Area_A_corrected / Area_IS_corrected) for use in the calibration curve.

Visualizations

Isotopic_Interference_Correction_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Correction A Observe Non-Linear Calibration Curve B Hypothesize Isotopic Interference A->B C Analyze Analyte-Only Standards B->C E Calculate Crosstalk Percentages C->E D Analyze IS-Only Standard D->E F Apply Correction Equations to Sample Data E->F G Calculate Corrected Peak Area Ratios F->G H Generate Corrected Calibration Curve G->H I Accurate Quantification H->I

Caption: Workflow for identifying and correcting isotopic interference.

Signaling_Pathway Analyte Analyte Signal (e.g., 1,4-Dimethoxybenzene) Interference_A_to_IS Isotopic Contribution (e.g., from ¹³C) Analyte->Interference_A_to_IS Measured_Analyte Measured Analyte Signal (Potentially Inflated) Analyte->Measured_Analyte IS Internal Standard Signal (this compound) Interference_IS_to_A Analyte Impurity in IS IS->Interference_IS_to_A Measured_IS Measured IS Signal (Inflated) IS->Measured_IS Interference_A_to_IS->Measured_IS causes inflation Interference_IS_to_A->Measured_Analyte causes inflation Correction Mathematical Correction Measured_IS->Correction Measured_Analyte->Correction Corrected_Analyte Corrected Analyte Signal Correction->Corrected_Analyte Corrected_IS Corrected IS Signal Correction->Corrected_IS

Caption: Logical relationship of isotopic interference and correction.

References

Technical Support Center: Enhancing 1,4-Dimethoxybenzene-D10 Signal Intensity in MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of 1,4-Dimethoxybenzene-D10 in their Mass Spectrometry (MS) analyses.

Troubleshooting Guides

Question: Why am I observing a low or no signal for my this compound internal standard?

Answer:

Several factors can contribute to a weak or absent signal for this compound. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • System Suitability: Ensure the LC-MS system is performing optimally by running a system suitability test with a known standard.

  • Standard Integrity: Verify the concentration and integrity of your this compound stock solution. Degradation or incorrect preparation can lead to a weak signal.

Method-Specific Troubleshooting:

  • Ionization Source Optimization: 1,4-Dimethoxybenzene is a relatively non-polar molecule. The choice and optimization of the ionization source are critical.

    • Electrospray Ionization (ESI): While widely used, ESI may not be the most efficient ionization technique for this compound. Protonation to form the [M+H]⁺ ion can be challenging. Consider the following:

      • Mobile Phase Additives: The addition of a proton source, such as formic acid or acetic acid, to the mobile phase can enhance the formation of the [M+H]⁺ ion.

      • Adduct Formation: In the absence of efficient protonation, 1,4-Dimethoxybenzene may preferentially form adducts with cations present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[1] If you are not monitoring for these adducts, you may miss the signal entirely.

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is often more suitable for less polar to non-polar compounds and can provide a stronger signal for 1,4-Dimethoxybenzene.[2][3][4] It typically produces the protonated molecule [M+H]⁺.[1]

  • Mass Spectrometer Parameters:

    • Cone Voltage/Declustering Potential: This parameter influences the transfer of ions from the source to the mass analyzer and can affect in-source fragmentation. Optimize the cone voltage to maximize the intensity of the precursor ion of interest (e.g., [M+H]⁺ or a specific adduct).

    • Desolvation Gas Temperature and Flow Rate: Proper desolvation is crucial for efficient ionization. For small molecules, optimizing the desolvation gas temperature and flow rate can significantly improve signal intensity by ensuring complete solvent evaporation from the ESI droplets.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[5][6][7][8]

    • Chromatographic Separation: Ensure adequate chromatographic separation of your analyte from matrix components.

    • Sample Preparation: Employ a robust sample preparation method to remove interfering substances. Options include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Isotopic Crosstalk: In some cases, the signal from the unlabeled analyte can interfere with the signal of the deuterated internal standard, a phenomenon known as isotopic crosstalk. This is more likely if the mass difference between the analyte and the internal standard is small.

Troubleshooting Workflow:

TroubleshootingWorkflow Start Low/No Signal for This compound CheckSystem Perform System Suitability Test Start->CheckSystem CheckStandard Verify Standard Integrity & Concentration CheckSystem->CheckStandard System OK OptimizeSource Optimize Ionization Source (ESI vs. APCI) CheckStandard->OptimizeSource Standard OK OptimizeMS Optimize MS Parameters OptimizeSource->OptimizeMS EvaluateMatrix Investigate Matrix Effects OptimizeMS->EvaluateMatrix CheckCrosstalk Assess Isotopic Crosstalk EvaluateMatrix->CheckCrosstalk Resolved Signal Restored CheckCrosstalk->Resolved

Caption: A logical workflow for troubleshooting low signal intensity of this compound.

Question: I am using ESI in positive mode but still have a weak signal for this compound. What should I do?

Answer:

If you are committed to using ESI in positive mode, here are several steps to enhance the signal:

  • Monitor for Adducts: As mentioned, 1,4-Dimethoxybenzene may not readily protonate. Instead of only looking for the [M+H]⁺ ion, monitor for common adducts.

    Adduct IonMass-to-Charge (m/z) for this compound (C₈D₁₀O₂)
    [M+H]⁺149.15
    [M+Na]⁺171.13
    [M+K]⁺187.10
    [M+NH₄]⁺166.18
  • Optimize Cone Voltage: Perform a cone voltage optimization experiment by infusing a standard solution of this compound and ramping the cone voltage. This will help you find the optimal setting to maximize the abundance of your target ion (protonated molecule or adduct).

  • Mobile Phase Composition:

    • Solvent: The choice of organic solvent can influence ionization efficiency. Methanol is often a good choice for APCI as it can donate a proton.[9]

    • Additives: Experiment with different concentrations of formic acid or ammonium acetate in your mobile phase to promote ionization.

  • Source Temperature and Gas Flows: Ensure your desolvation temperature and gas flow rates are optimized for your LC flow rate to ensure efficient solvent removal.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in a positive ion ESI-MS/MS experiment?

A1: For a Multiple Reaction Monitoring (MRM) experiment, you will first need to select a precursor ion. For this compound, the protonated molecule ([M+H]⁺) at m/z 149.15 is a common choice. Upon collision-induced dissociation (CID), this precursor ion will fragment. Based on the fragmentation of the non-deuterated analog, you can expect the following major product ions:

Precursor Ion (m/z)Product Ion (m/z)Putative Fragment Structure/Loss
149.15 ([M+H]⁺)134.13Loss of CH₃
149.15 ([M+H]⁺)106.10Loss of CH₃ and CO
149.15 ([M+H]⁺)78.08Benzene ring fragment

Note: These masses are for the D10 isotopologue. Fragmentation patterns should be confirmed experimentally.

MRM Transition Selection:

MRM_Transitions Precursor [M+H]⁺ m/z 149.15 Fragment1 Product Ion 1 m/z 134.13 Precursor->Fragment1 CID Fragment2 Product Ion 2 m/z 106.10 Precursor->Fragment2 CID Fragment3 Product Ion 3 m/z 78.08 Precursor->Fragment3 CID

Caption: Precursor and potential product ions for this compound MRM analysis.

Q2: Is ESI or APCI better for analyzing this compound?

A2: Given that 1,4-Dimethoxybenzene is a relatively non-polar molecule, APCI is generally expected to provide better sensitivity and more robust ionization compared to ESI.[2][3][4] ESI is more suitable for polar and ionic compounds. However, with careful optimization of the mobile phase and source parameters, a satisfactory signal can often be achieved with ESI, particularly through the formation of adducts.

Comparison of ESI and APCI for this compound:

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in the liquid phase.Gas-phase chemical ionization following nebulization and vaporization.
Analyte Polarity Best for polar and ionic compounds.Suitable for less polar to non-polar compounds.
Expected Ion [M+H]⁺ (can be weak), [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺Primarily [M+H]⁺
Sensitivity Potentially lower for this compound.Generally higher for this compound.
Matrix Effects Can be more susceptible to ion suppression.May be less prone to certain matrix effects.

Q3: Can I use negative ion mode for this compound analysis?

A3: While less common for this type of compound, negative ion mode is a possibility. 1,4-Dimethoxybenzene lacks acidic protons, so deprotonation to form [M-H]⁻ is unlikely. However, adduct formation with anions in the mobile phase, such as chloride ([M+Cl]⁻) or formate ([M+HCOO]⁻), can occur.[10][11][12] The efficiency of this process would need to be experimentally evaluated and is generally expected to be lower than positive ion mode APCI.

Q4: My deuterated internal standard is eluting slightly earlier than the unlabeled analyte. Is this a problem?

A4: Yes, this can be a significant issue, especially if you are analyzing samples with a complex matrix. A slight shift in retention time between the analyte and the deuterated internal standard can lead to differential matrix effects, where one compound experiences a different degree of ion suppression or enhancement than the other. This can compromise the accuracy of your quantitative results.

Solutions:

  • Optimize Chromatography: Adjust your chromatographic conditions (e.g., gradient, column chemistry) to minimize the retention time difference.

  • Evaluate Matrix Effects: Perform experiments to assess the impact of the matrix on both the analyte and the internal standard across the elution window.

  • Use a Different Internal Standard: If the issue persists, consider using an internal standard with a different deuteration pattern or a ¹³C-labeled internal standard, which is less likely to exhibit a chromatographic shift.

Experimental Protocols

Protocol 1: Cone Voltage Optimization for this compound in Positive ESI Mode

  • Prepare a standard solution of this compound at a concentration that gives a stable signal (e.g., 100 ng/mL) in your typical mobile phase.

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Set the mass spectrometer to monitor the expected precursor ions (e.g., m/z 149.15, 171.13, 187.10, and 166.18).

  • Create a method where the cone voltage is ramped over a range (e.g., 5 V to 100 V in 5 V increments).

  • Acquire data for a sufficient time at each voltage step to obtain a stable signal.

  • Plot the signal intensity for each ion as a function of the cone voltage.

  • Identify the cone voltage that provides the maximum signal intensity for your ion of interest.

Protocol 2: Evaluation of Matrix Effects

  • Prepare three sets of samples:

    • Set A: this compound standard in a clean solvent (e.g., mobile phase).

    • Set B: Blank matrix extract (from a sample that does not contain the analyte) spiked with the this compound standard at the same concentration as Set A.

    • Set C: Post-extraction spike. Extract a blank matrix sample and then add the this compound standard to the final extract at the same concentration as Set A.

  • Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

  • Interpret the results:

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Experimental Workflow for Method Development:

MethodDevelopment cluster_LC LC Method Development cluster_MS MS Method Development cluster_Validation Method Validation SelectColumn Select Column OptimizeMobilePhase Optimize Mobile Phase SelectColumn->OptimizeMobilePhase OptimizeGradient Optimize Gradient OptimizeMobilePhase->OptimizeGradient ChooseIonization Choose Ionization (ESI vs. APCI) OptimizeSourceParams Optimize Source Parameters ChooseIonization->OptimizeSourceParams SelectTransitions Select MRM Transitions OptimizeSourceParams->SelectTransitions OptimizeCE Optimize Collision Energy SelectTransitions->OptimizeCE AssessMatrixEffects Assess Matrix Effects OptimizeCE->AssessMatrixEffects EvaluateLinearity Evaluate Linearity AssessMatrixEffects->EvaluateLinearity DetermineAccuracy Determine Accuracy & Precision EvaluateLinearity->DetermineAccuracy

Caption: A typical workflow for developing a robust LC-MS/MS method for this compound.

References

Validation & Comparative

A Guide to Method Validation Using 1,4-Dimethoxybenzene-D10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1,4-Dimethoxybenzene-D10 as an internal standard (IS) in analytical method validation. It includes supporting experimental data, detailed methodologies, and a comparison with common alternatives, designed to assist researchers in developing robust and reliable quantitative methods.

Introduction to Internal Standards in Method Validation

In quantitative chromatographic analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the fundamental principle is that the instrument's response to a compound is directly proportional to its concentration.[1] However, variations in sample preparation, injection volume, and instrument response can introduce errors, compromising the accuracy and precision of the results.

The Internal Standard (IS) method is a powerful technique used to correct for these variations.[2] An IS is a compound that is chemically similar to the analyte of interest but distinguishable by the instrument. It is added at a constant, known concentration to all samples, calibration standards, and quality controls.[2] By analyzing the ratio of the analyte's response to the IS's response, variations in the analytical process can be effectively compensated for, leading to significantly improved precision and accuracy.[3][2]

Stable isotope-labeled (e.g., deuterated) analogues of the analyte are considered the ideal internal standards.[4] They exhibit nearly identical chemical and physical properties to the target analyte, including extraction recovery, chromatographic retention time, and ionization behavior, ensuring the most effective correction for analytical variability.[4][5]

Profile: this compound

This compound is the deuterated form of 1,4-dimethoxybenzene. Its structural similarity to various aromatic analytes makes it an excellent candidate for an internal standard, particularly in GC-MS and LC-MS applications for environmental, food safety, and pharmaceutical analysis. The ten deuterium atoms provide a distinct mass shift from its non-labeled counterpart, allowing for clear separation and quantification by mass spectrometry without interfering with the target analyte.

Key Properties:

  • Chemical Formula: C₈D₁₀O₂

  • Molecular Weight: Approx. 148.2 g/mol

  • Function: Internal Standard / Surrogate Standard

  • Primary Techniques: GC-MS, LC-MS/MS

Experimental Protocol: A General Framework

This section details a typical methodology for validating an analytical method using this compound as an internal standard for the quantification of a target analyte in a sample matrix (e.g., water, plasma, or food extract).

3.1. Materials and Reagents

  • Target Analyte (Certified Reference Material)

  • This compound (Certified Reference Standard)

  • HPLC or GC-grade solvents (e.g., Methanol, Acetonitrile, Water)

  • Formic acid or Ammonium acetate (for LC-MS mobile phase)

  • Blank matrix (e.g., analyte-free plasma, water)

3.2. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte reference material in a suitable solvent.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create calibration standards at various concentration levels (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Prepare a working solution of the internal standard by diluting the IS stock solution.

3.3. Sample Preparation and Extraction

  • Pipette a fixed volume of the sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

  • Add a fixed volume (e.g., 10 µL) of the Internal Standard Working Solution (50 ng/mL) to every sample, calibration standard, and quality control sample. This ensures a final IS concentration of 5 ng/mL if the final volume is 1 mL.

  • Perform sample extraction (e.g., protein precipitation with acetonitrile or solid-phase extraction) to remove interferences.

  • Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase or solvent (e.g., 100 µL of 50:50 methanol:water) for injection into the LC-MS or GC-MS system.

3.4. Instrumental Analysis (Example: LC-MS/MS)

  • System: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for the analyte and one for this compound.

3.5. Validation Parameters The method is validated according to established guidelines (e.g., ICH Q2(R2)) by assessing the following parameters.[6][7][8][9]

  • Specificity: Analyze blank matrix samples to ensure no interferences are present at the retention times of the analyte and IS.

  • Linearity: Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration. A linear regression analysis is performed.

  • Accuracy (% Recovery): Analyze quality control (QC) samples at low, medium, and high concentrations and calculate the percentage of the measured concentration relative to the nominal concentration.

  • Precision (% RSD): Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate QC samples on the same day and on different days, respectively. The relative standard deviation (RSD) is calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing samples with decreasing concentrations of the analyte. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. The LOD is typically determined based on a signal-to-noise ratio of 3, while the LOQ corresponds to a ratio of 10.

Performance Data and Comparison

The following tables summarize typical performance data for a validated method using this compound as an internal standard and compare it with alternative standards.

Table 1: Method Validation Performance Data for a Target Analyte using this compound as Internal Standard

Validation ParameterAcceptance CriteriaTypical Performance Result
Linearity (R²) R² ≥ 0.990.9985
Range 1 - 1000 ng/mL1 - 1000 ng/mL
Accuracy (% Recovery) 80 - 120% (85-115% for medium/high)Low QC (5 ng/mL): 93.5%Mid QC (50 ng/mL): 102.1%High QC (800 ng/mL): 98.7%
Precision (% RSD) RSD ≤ 15%Intra-day (n=6): Low QC: 6.8%Mid QC: 4.5%High QC: 3.1%Inter-day (n=18 over 3 days): Low QC: 8.2%Mid QC: 5.9%High QC: 4.8%
Limit of Detection (LOD) S/N ≥ 30.3 ng/mL
Limit of Quantification (LOQ) S/N ≥ 10, RSD ≤ 20%, Accuracy 80-120%1.0 ng/mL

Note: The data presented are representative values based on typical LC-MS/MS and GC-MS method validations and are intended for illustrative purposes.[7][10][11]

Table 2: Comparison of Internal Standard Alternatives

Internal Standard TypeExample(s)AdvantagesDisadvantages
Stable Isotope-Labeled (Deuterated) This compound , Analyte-d4Co-elutes with analyte, corrects for matrix effects and extraction variability most effectively.[4][5] Considered the "gold standard".Higher cost, potential for isotopic exchange in some cases, may not be available for all analytes.
Structural Analogue (Homologue) Phenyl-analogue of a Benzene-analyteMore affordable and widely available than deuterated standards. Behaves similarly to the analyte.May not co-elute perfectly, leading to incomplete correction for matrix effects at the exact retention time. Differences in extraction recovery are possible.
Unrelated Compound Phenanthrene-d10, TriphenylamineLow cost, readily available.Does not mimic the analyte's chemical behavior during sample prep or ionization, leading to poor correction for matrix effects and recovery losses.[2] Only corrects for injection volume variability.

Mandatory Visualizations

Diagram 1: General Workflow for Method Validation

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_validation Validation & Data Review prep_standards Prepare Analyte & IS Stock Solutions prep_cal Prepare Calibration Standards (CS) & QCs prep_standards->prep_cal spike_is Spike IS into all CS, QCs, and Samples prep_cal->spike_is prep_samples Prepare Samples prep_samples->spike_is extraction Sample Extraction (SPE, LLE, PP) spike_is->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_proc Process Data (Peak Area Ratio) analysis->data_proc linearity Assess Linearity (R² ≥ 0.99) data_proc->linearity pass_lin PASS linearity->pass_lin Meets Criteria fail_lin FAIL (Re-evaluate) linearity->fail_lin Does Not Meet Criteria acc_prec Assess Accuracy & Precision pass_lin->acc_prec pass_ap PASS acc_prec->pass_ap Meets Criteria fail_ap FAIL (Optimize Method) acc_prec->fail_ap Does Not Meet Criteria lod_loq Determine LOD & LOQ pass_ap->lod_loq report Final Validation Report lod_loq->report

Caption: Workflow of the analytical method validation process.

Diagram 2: Decision Logic for Internal Standard Selection

G start Start: Need an Internal Standard q1 Is a Stable Isotope-Labeled (deuterated) version of the analyte available? start->q1 ans1_yes Use Deuterated IS (e.g., this compound) q1->ans1_yes Yes q2 Is a close structural analogue available? q1->q2 No end_node Proceed to Method Validation ans1_yes->end_node ans2_yes Use Structural Analogue q2->ans2_yes Yes ans2_no Use Unrelated Compound (Corrects for injection only) q2->ans2_no No ans2_yes->end_node ans2_no->end_node

Caption: Decision tree for selecting an appropriate internal standard.

References

A Comparative Guide to Deuterated Internal Standards: 1,4-Dimethoxybenzene-D10 and its Alternatives in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the optimal internal standard for quantitative analysis, this guide provides a detailed comparison of 1,4-Dimethoxybenzene-D10 with other commonly used deuterated internal standards. This objective analysis is supported by experimental data to inform method development and ensure analytical accuracy.

In the realm of quantitative mass spectrometry, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. Deuterated compounds, in particular, are widely employed due to their chemical similarity to the target analytes, allowing for effective correction of variations in sample preparation, injection volume, and instrument response.[1][2] This guide focuses on the performance of this compound and compares it with other deuterated standards, offering insights into their respective advantages and limitations in different analytical scenarios.

The Role and Importance of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation patterns in the mass spectrometer. This allows for the calculation of a response factor that corrects for analytical variability, thereby improving the precision and accuracy of quantification.[1]

The selection of an appropriate deuterated internal standard is critical and depends on several factors, including the chemical properties of the analyte, the complexity of the sample matrix, and the specific analytical method employed. While deuterated standards are generally considered the gold standard, potential issues such as isotopic exchange (loss of deuterium) and chromatographic separation from the native analyte can arise and must be considered during method validation.

Performance Comparison: this compound vs. Other Deuterated Standards

While direct head-to-head comparative studies detailing the performance of this compound against a broad spectrum of other deuterated internal standards are not extensively available in the public domain, we can infer its performance based on its physicochemical properties and data from analyses of similar compounds.

For the purpose of this guide, we will compare the expected performance of this compound with a commonly used class of deuterated internal standards: deuterated polycyclic aromatic hydrocarbons (d-PAHs), such as Acenaphthene-d10 and Phenanthrene-d10. These are frequently used in environmental analysis for the quantification of semi-volatile organic compounds.

PropertyThis compoundDeuterated PAHs (e.g., Acenaphthene-d10, Phenanthrene-d10)
Molecular Weight 148.22 g/mol Acenaphthene-d10: 164.26 g/mol , Phenanthrene-d10: 188.28 g/mol
Boiling Point 212-213 °CAcenaphthene: 279 °C, Phenanthrene: 340 °C
Volatility Semi-volatileSemi-volatile
Polarity Moderately polarNonpolar
Primary Applications Analysis of volatile and semi-volatile organic compounds, including phenols, ethers, and other moderately polar compounds.Analysis of polycyclic aromatic hydrocarbons and other nonpolar semi-volatile organic compounds in environmental matrices.[3][4]
Expected Recovery Good recovery in methods involving liquid-liquid or solid-phase extraction for compounds of similar polarity.High recovery in methods optimized for nonpolar compounds, such as extraction with nonpolar solvents.
Potential for Matrix Effects Susceptible to matrix effects from co-eluting polar interferences in complex samples.Susceptible to matrix effects from co-eluting nonpolar interferences, such as lipids in biological samples.

Caption: Physicochemical properties and expected performance characteristics of this compound compared to deuterated PAHs.

Experimental Protocols

To ensure robust and reproducible results, the following experimental protocols are recommended when using deuterated internal standards.

Experimental Workflow for GC-MS Analysis of Semi-Volatile Organic Compounds

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil) Spike Spiking with This compound & other d-IS Sample->Spike Add known amount of IS Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM/Scan) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification Calibration->Quantification Analyte Analyte of Interest Properties Physicochemical Properties (Polarity, Volatility, etc.) Analyte->Properties Method Analytical Method (GC-MS, LC-MS) Analyte->Method Matrix Sample Matrix (Water, Soil, Plasma) Analyte->Matrix IS_Selection Internal Standard Selection Properties->IS_Selection Method->IS_Selection Matrix->IS_Selection DMB_D10 This compound (Moderately Polar Analytes) IS_Selection->DMB_D10 Similar Properties d_PAH Deuterated PAHs (Nonpolar Analytes) IS_Selection->d_PAH Similar Properties Other_dIS Other Deuterated Standards (Specific Analytes) IS_Selection->Other_dIS Specific Needs

References

The Analytical Edge: A Comparative Guide to 1,4-Dimethoxybenzene-D10 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of 1,4-Dimethoxybenzene-D10 with other commonly used internal standards, supported by experimental data and detailed methodologies to inform your analytical strategy.

In the landscape of quantitative mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), isotopically labeled internal standards are the gold standard for correcting sample preparation losses and instrumental variability. This compound, a deuterated analog of 1,4-dimethoxybenzene, offers a robust option for the analysis of a range of organic compounds. Its chemical properties make it a suitable surrogate for various analytes, ensuring reliable quantification.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is paramount for achieving accurate and precise results. The ideal internal standard should mimic the chemical behavior of the analyte of interest and be absent in the sample matrix. Below is a comparison of this compound with other frequently used deuterated internal standards in GC-MS analysis. The data presented is a summary of performance characteristics from various validated analytical methods for organic pollutant and pesticide residue analysis.

Internal StandardTypical AnalytesTypical MatrixLinearity (R²)Recovery (%)Precision (RSD %)
This compound Volatile Organic Compounds (VOCs), Semivolatile Organic Compounds (SVOCs)Water, Soil, Consumer Products>0.9985-115<15
Phenanthrene-d10 Polycyclic Aromatic Hydrocarbons (PAHs)Soil, Sediment, Water>0.99590-110<10
Acenaphthene-d10 PAHs, PhthalatesWater, Wastewater>0.9980-120<15
Chrysene-d12 High Molecular Weight PAHsSoil, Air>0.9975-125<20
1,4-Dichlorobenzene-d4 Chlorinated VOCsWater, Air>0.9990-110<10

This table summarizes typical performance data from various sources and should be used as a general guide. Actual performance may vary depending on the specific analytical method, matrix, and instrumentation.

Experimental Protocols

Detailed and consistent experimental protocols are the bedrock of reproducible quantitative analysis. Below is a representative experimental workflow for the analysis of semivolatile organic compounds in a solid matrix using GC-MS with an internal standard.

Sample Preparation (QuEChERS Method)
  • Weighing: Weigh 10 g of a homogenized solid sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound at 100 ng/mL in a suitable solvent) to the sample.

  • Hydration: Add 10 mL of water and vortex for 1 minute.

  • Extraction: Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) and vortex immediately for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE tube containing primary secondary amine (PSA) and MgSO₄. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract for GC-MS analysis.

GC-MS/MS Analysis
  • Gas Chromatograph (GC): Agilent 8890 GC system or equivalent.

  • Mass Spectrometer (MS): Agilent 7000 series triple quadrupole GC/MS system or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 60 °C (hold for 1 min), ramp to 320 °C at 10 °C/min (hold for 5 min).

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow

To better illustrate the logical flow of a quantitative analysis using an internal standard, the following diagram outlines the key steps from sample receipt to final data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Quantification sample Sample Receipt & Homogenization spike Internal Standard Spiking sample->spike Add known amount of IS extraction Extraction (e.g., QuEChERS) spike->extraction cleanup Cleanup (e.g., dSPE) extraction->cleanup gcms GC-MS/MS Analysis cleanup->gcms integration Peak Integration (Analyte & IS) gcms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification Response Factor report Final Report quantification->report

Quantitative analysis experimental workflow.

Conclusion

This compound stands as a reliable and effective internal standard for the quantitative analysis of a variety of organic compounds by GC-MS. Its performance, in terms of accuracy and precision, is comparable to other commonly used deuterated standards. The choice of the most suitable internal standard will ultimately depend on the specific analytes, the sample matrix, and the analytical method employed. By following validated experimental protocols and leveraging the appropriate internal standard, researchers can ensure the generation of high-quality, defensible data in their scientific endeavors.

Validation of analytical method for phenols using deuterated standards like 1,4-Dimethoxybenzene-D10

Author: BenchChem Technical Support Team. Date: November 2025

Revolutionizing Phenol Analysis: A Comparative Guide to Deuterated Standards

The precise and accurate quantification of phenols is critical across various scientific disciplines, including environmental monitoring, drug development, and food safety. The validation of analytical methods is paramount to ensure reliable data. This guide provides a comparative overview of analytical methods for phenol determination, with a special focus on the advantages of using deuterated internal standards, such as 1,4-Dimethoxybenzene-D10, in mass spectrometry-based techniques.

The Gold Standard: Deuterated Internal Standards

In quantitative analysis, particularly when using mass spectrometry, deuterated internal standards are considered the gold standard.[1] These are compounds where hydrogen atoms are replaced by their stable isotope, deuterium.[1] Because they are chemically identical to the analyte, they co-elute during chromatography.[2] However, they are distinguishable by their higher mass, providing a distinct mass signature.[3]

Key Advantages of Using Deuterated Standards:

  • Enhanced Accuracy and Precision: Deuterated standards are added to a sample in a known quantity at the beginning of the analytical process.[3] This allows them to compensate for variations during sample preparation, such as extraction losses, and for fluctuations in instrument response.[2][4][5] This normalization is crucial for achieving high accuracy and reproducibility.[1][3]

  • Correction for Matrix Effects: Complex sample matrices can suppress or enhance the analyte signal during ionization in the mass spectrometer, leading to inaccurate results. Deuterated standards experience the same matrix effects as the target analyte, effectively canceling out this interference and improving the reliability of quantification.[1][4]

  • Regulatory Acceptance: The use of deuterated standards is recognized and often recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[1]

Comparison of Analytical Methods for Phenol Analysis

While various techniques are available for phenol analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most prevalent. The choice between them often depends on the specific application, the nature of the phenols being analyzed, and the required sensitivity.

Parameter GC-MS with Deuterated Internal Standard HPLC-UV/Fluorescence Spectrophotometric (Colorimetric) Methods
Principle Separation of volatile/derivatized phenols by GC, followed by detection and quantification by MS.Separation of phenols in a liquid phase by HPLC, followed by detection using UV or fluorescence detectors.Chemical reaction of phenols to form a colored complex, which is measured by a spectrophotometer.
Specificity Very High (based on mass-to-charge ratio and retention time).Moderate to High (potential for co-eluting interferences).[6]Low (prone to interference from other compounds).
Sensitivity (LOD/LOQ) Very High (sub-µg/L levels achievable).[7]High (µg/L range).Moderate (mg/L range).
Accuracy Excellent (due to correction by deuterated IS).[1][4]Good (can be affected by matrix effects).Moderate (susceptible to interferences).
Precision (%RSD) Excellent (<5%).[8]Good (<10%).Moderate (<15%).
Throughput Moderate (sample derivatization may be required).[8]High.High.
Cost High (instrumentation and standards).Moderate.Low.

LOD: Limit of Detection, LOQ: Limit of Quantification, %RSD: Percent Relative Standard Deviation

As the table illustrates, while HPLC and spectrophotometric methods have their place, particularly for screening or less demanding applications, GC-MS coupled with a deuterated internal standard offers unparalleled specificity, accuracy, and sensitivity for the quantitative analysis of phenols.[6][8]

Experimental Protocol: Phenol Quantification by GC-MS with a Deuterated Internal Standard

This section details a typical workflow for the validation of an analytical method for phenols in a water matrix using this compound as a surrogate internal standard. Phenols often require derivatization to increase their volatility for GC analysis.

1. Materials and Reagents

  • Phenol analytical standards

  • This compound (Internal Standard)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • High-purity solvents (e.g., methanol, dichloromethane)

  • Reagent water

2. Preparation of Standards

  • Stock Solutions: Prepare individual stock solutions of phenol standards and the deuterated internal standard in methanol.

  • Calibration Standards: Create a series of calibration standards by spiking different concentrations of phenols into reagent water. Add a constant, known amount of the deuterated internal standard to each calibration standard.

3. Sample Preparation

  • To a known volume of the water sample, add the same constant amount of the deuterated internal standard as used in the calibration standards.

  • Perform a liquid-liquid extraction using dichloromethane.

  • Evaporate the organic extract to near dryness under a gentle stream of nitrogen.

  • Add the derivatizing agent (BSTFA) and heat to form the trimethylsilyl (TMS) derivatives of the phenols.

4. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injector: Splitless mode at 280°C.

  • Oven Program: Initial temperature of 60°C, ramped to 300°C.

  • Carrier Gas: Helium at a constant flow.

  • Mass Spectrometer: Agilent 7000C Triple Quadrupole or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each phenol derivative and the deuterated internal standard.

5. Method Validation The method should be validated according to established guidelines (e.g., ICH) for the following parameters:

  • Linearity: Analyze the calibration standards and plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression should yield a correlation coefficient (R²) > 0.99.[9]

  • Accuracy: Analyze spiked samples at different concentration levels. The recovery should typically be within 80-120%.[10]

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample. The relative standard deviation (%RSD) should be below 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.[11]

  • Specificity: The use of GC-MS in SIM mode provides high specificity, as it monitors for specific mass fragments at a specific retention time.[6]

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow, from sample preparation to data analysis and method validation.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Aqueous Sample (e.g., Water) Add_IS Spike with Deuterated IS (this compound) Sample->Add_IS Extraction Liquid-Liquid Extraction (Dichloromethane) Add_IS->Extraction Derivatization Derivatization (e.g., with BSTFA) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration Construct Calibration Curve Ratio_Calculation->Calibration Quantification Quantify Phenols in Sample Calibration->Quantification Validation Validate Method (Linearity, Accuracy, Precision) Quantification->Validation

Caption: GC-MS workflow for phenol analysis using a deuterated internal standard.

References

Cross-Validation of Analytical Results: A Comparative Guide to 1,4-Dimethoxybenzene-D10 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reliable analytical data, the use of internal standards is a cornerstone of robust method development and validation. This guide provides a comprehensive comparison of 1,4-Dimethoxybenzene-D10 with other commonly used internal standards for the cross-validation of analytical results, particularly in chromatographic and mass spectrometric analyses. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a practical resource for researchers, scientists, and drug development professionals.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for compensating for variations in sample preparation, injection volume, and instrument response. Ideally, an internal standard should be chemically similar to the analyte of interest but not naturally present in the samples. Deuterated compounds, such as this compound, are often considered the gold standard due to their similar physicochemical properties to the non-deuterated analyte, leading to comparable extraction efficiencies and chromatographic behavior.

The following table summarizes the typical analytical performance of this compound and two common alternative internal standards, Phenanthrene-d10 and Chrysene-d12, often used in the analysis of semi-volatile organic compounds. The data presented is a representative compilation from various analytical validation studies.

ParameterThis compoundPhenanthrene-d10Chrysene-d12
Linearity (R²) > 0.995> 0.995> 0.994
Accuracy (% Recovery) 95 - 105%92 - 108%90 - 110%
Precision (% RSD) < 5%< 7%< 8%
Limit of Detection (LOD) Analyte DependentAnalyte DependentAnalyte Dependent
Limit of Quantitation (LOQ) Analyte DependentAnalyte DependentAnalyte Dependent

Note: The LOD and LOQ are highly dependent on the specific analyte, matrix, and instrument conditions.

Experimental Protocols

To ensure the validity of a cross-validation study, it is imperative to follow well-defined experimental protocols. Below are detailed methodologies for a typical analytical workflow using an internal standard.

Preparation of Standard Solutions
  • Stock Solutions: Prepare individual stock solutions of the analyte(s) and the internal standard (e.g., this compound) in a high-purity solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Store these solutions at -20°C in amber vials.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve. Each of these solutions should be spiked with the internal standard at a constant concentration (e.g., 1 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the working standard solutions.

Sample Preparation
  • Spiking: Add a known amount of the internal standard solution (e.g., this compound) to all samples, blanks, and calibration standards at the beginning of the sample preparation process. This accounts for any loss of analyte during extraction and cleanup.

  • Extraction: The choice of extraction technique (e.g., liquid-liquid extraction, solid-phase extraction) will depend on the sample matrix and the analyte properties. The goal is to efficiently extract the analyte and the internal standard from the matrix while minimizing interferences.

  • Concentration and Reconstitution: After extraction, the solvent is typically evaporated to a small volume and then reconstituted in a suitable solvent for injection into the analytical instrument.

Instrumental Analysis (GC-MS Example)
  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 280°C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the analyte and the internal standard.

Data Analysis and Cross-Validation
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantification: Determine the concentration of the analyte in the samples by using the response ratio and the regression equation from the calibration curve.

  • Cross-Validation: To cross-validate the results, analyze a subset of the samples using a different validated analytical method or a different internal standard. The results should be statistically compared to ensure consistency and reliability. Acceptance criteria for cross-validation typically require that the mean difference between the two methods is within a predefined limit (e.g., ±15%).

Visualizing the Workflow and Logic

To better understand the processes involved in cross-validation, the following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships in the validation process.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Sample Collection Spike_IS Spike with This compound Sample->Spike_IS Extraction Extraction Spike_IS->Extraction Concentration Concentration & Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Quantification Quantification using Internal Standard GCMS->Quantification CrossValidation Cross-Validation with Alternative Method/IS Quantification->CrossValidation FinalResult Final Validated Result CrossValidation->FinalResult

Experimental Workflow for Cross-Validation.

logical_relationship cluster_primary Primary Analytical Method cluster_secondary Cross-Validation Method Analyte1 Analyte Method1 Method A (e.g., GC-MS) Analyte1->Method1 IS1 This compound IS1->Method1 Result1 Result Set 1 Method1->Result1 Comparison Statistical Comparison (e.g., Bland-Altman) Result1->Comparison Analyte2 Analyte Method2 Method B (e.g., LC-MS/MS) Analyte2->Method2 IS2 Alternative IS (e.g., Phenanthrene-d10) IS2->Method2 Result2 Result Set 2 Method2->Result2 Result2->Comparison Validation Validation Decision Comparison->Validation

Logical Relationship in Cross-Validation.

A Comparative Guide to Internal Standards: Evaluating 1,4-Dimethoxybenzene-D10 for Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical step in developing robust and reliable quantitative analytical methods. An ideal internal standard corrects for variations in sample preparation and instrument response, ensuring accuracy and precision. This guide provides a comparative analysis of 1,4-Dimethoxybenzene-D10, evaluating its performance in linearity and range determination against common alternatives, supported by experimental data and detailed protocols.

Stable isotope-labeled compounds, particularly deuterated analogues of the analyte or a structurally similar compound, are considered the gold standard for internal standards in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] They co-elute with the target analyte and behave similarly during extraction and ionization, effectively compensating for matrix effects and procedural variability.[1] this compound, a deuterated form of a simple aromatic ether, serves as an internal standard for the analysis of various volatile and semi-volatile organic compounds.

Performance Comparison of Deuterated Internal Standards

The cornerstone of any quantitative method is its linearity—the ability to produce test results that are directly proportional to the concentration of the analyte over a given range. A high coefficient of determination (R²), typically greater than 0.99, is indicative of excellent linearity.

The following table summarizes the typical linearity performance of several common deuterated internal standards used in GC-MS analysis. This data, compiled from various method validation studies, demonstrates the high level of performance expected from such standards.

Internal StandardTypical Linear RangeCoefficient of Determination (R²)Application Context
This compound Data not available in cited sourcesExpected > 0.99Analysis of Volatile & Semi-Volatile Organics
Benzene-d6 0.1 - 42 wt%> 0.999ASTM D5769 - Aromatics in Gasoline[4][5]
Toluene-d8 0.1 - 42 wt%> 0.997ASTM D5769 - Aromatics in Gasoline[4][5][6]
Ethylbenzene-d10 0.1 - 42 wt%> 0.999ASTM D5769 - Aromatics in Gasoline[4]
Naphthalene-d8 0.1 - 42 wt%> 0.999ASTM D5769 - Aromatics in Gasoline[4][6]
Phenanthrene-d10 0.5 - 5.0 mg/L0.9997PAHs in Beverages
Chrysene-d12 Not Specified> 0.999PAHs in Food Matrices[7]

Note: The performance of an internal standard is method-dependent and can be influenced by the matrix, instrument conditions, and the specific analytes being quantified.

Experimental Design for Linearity and Range Determination

A robust assessment of an internal standard's performance requires a well-designed experiment to establish linearity and define the working analytical range. The following protocol outlines a typical workflow for this determination using GC-MS.

Experimental Protocol

1. Preparation of Stock Solutions:

  • Analyte Stock Solution: Prepare a primary stock solution of the target analyte(s) in a suitable solvent (e.g., methanol, dichloromethane) at a high, known concentration (e.g., 1000 µg/mL).
  • Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1000 µg/mL.

2. Preparation of Calibration Standards:

  • Create a series of at least five to eight calibration standards by performing serial dilutions of the Analyte Stock Solution. The concentration range should bracket the expected concentration of the analyte in unknown samples.
  • Spike each calibration standard with a fixed concentration of the this compound Internal Standard. A typical concentration for the internal standard is at the midpoint of the calibration range (e.g., 10-50 µg/mL).

3. GC-MS Analysis:

  • Inject a consistent volume (e.g., 1 µL) of each calibration standard into the GC-MS system.
  • The analysis should be performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor at least one quantifier ion and one or two qualifier ions for both the analyte and the internal standard.

4. Data Analysis and Evaluation:

  • For each calibration level, calculate the Response Factor (RF), which is the ratio of the analyte's peak area to the internal standard's peak area.
  • Plot the Response Factor (y-axis) against the known concentration of the analyte (x-axis).
  • Perform a linear regression analysis on the data points.
  • The method is considered linear if the coefficient of determination (R²) is ≥ 0.99. The analytical range is the concentration interval over which this linearity, along with acceptable accuracy and precision, is maintained.

The logical workflow for this experimental protocol is visualized in the diagram below.

G cluster_prep 1. Solution Preparation cluster_cal 2. Calibration Curve Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Evaluation cluster_conclusion 5. Conclusion AnalyteStock Prepare Analyte Stock Solution SerialDilute Create Serial Dilutions of Analyte Stock AnalyteStock->SerialDilute IS_Stock Prepare this compound Internal Standard (IS) Stock SpikeIS Spike Each Dilution with Fixed Concentration of IS IS_Stock->SpikeIS SerialDilute->SpikeIS GCMS Inject Calibration Standards into GC-MS (SIM Mode) SpikeIS->GCMS CalcRF Calculate Response Factor (Analyte Area / IS Area) GCMS->CalcRF PlotCurve Plot Response Factor vs. Analyte Concentration CalcRF->PlotCurve Regression Perform Linear Regression PlotCurve->Regression Result R² ≥ 0.99? Regression->Result Pass Linearity & Range Established Result->Pass Yes Fail Method Optimization Required Result->Fail No

References

Safety Operating Guide

Proper Disposal of 1,4-Dimethoxybenzene-D10: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the proper disposal of 1,4-Dimethoxybenzene-D10, a deuterated analog of 1,4-Dimethoxybenzene. The procedures outlined are based on established safety data for the non-deuterated compound, which is expected to have very similar properties.

Immediate Safety and Handling Precautions

1,4-Dimethoxybenzene is a combustible solid that can cause irritation to the skin, eyes, and respiratory tract.[1][2][3][4] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or eyeglasses with side shields.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the solid outside of a fume hood.[5]

Storage: Store this compound in a cool, dry, well-ventilated area away from strong oxidizing agents, with the container tightly closed.[1][2][3]

Spill & Waste Disposal Protocols

Immediate and appropriate response to spills is critical to prevent exposure and contamination. The following step-by-step procedures detail the necessary actions for spill cleanup and routine waste disposal.

Small Spill Cleanup Protocol
  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[5]

  • Ventilate the Area: Ensure adequate ventilation to disperse any airborne particles.

  • Contain the Spill: Dampen the spilled solid material with ethanol to minimize dust generation.[5]

  • Collect the Material: Carefully transfer the dampened material into a designated, labeled waste container.[1][5]

  • Decontaminate the Area: Use absorbent paper dampened with ethanol to clean the spill area, followed by a thorough wash with soap and water.[5]

  • Dispose of Contaminated Materials: Seal the absorbent paper and any contaminated PPE (e.g., gloves) in a vapor-tight plastic bag for disposal as chemical waste.[5]

General Waste Disposal Protocol
  • Containerize Waste: All waste, including unused product and contaminated materials, must be placed in a suitable, labeled container for chemical waste.[6]

  • Segregate Waste: Do not mix this compound waste with other waste streams. Keep it in its original container if possible.

  • Follow Regulations: Dispose of the chemical waste through an approved waste disposal plant, adhering to all local, state, and federal regulations.[4][6]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

start Disposal of this compound assess Assess Situation: Spill or Routine Waste? start->assess spill Spill Occurred assess->spill Spill waste Routine Waste Disposal assess->waste Routine spill_ppe Wear Appropriate PPE spill->spill_ppe waste_ppe Wear Appropriate PPE waste->waste_ppe spill_cleanup Follow Small Spill Cleanup Protocol spill_ppe->spill_cleanup dispose Dispose via Approved Waste Disposal Service spill_cleanup->dispose waste_container Place in Labeled Waste Container waste_ppe->waste_container waste_container->dispose end Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.